Sudoterb
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-methyl-5-phenyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]pyrrol-1-yl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F3N5O/c1-21-24(20-35-14-16-36(17-15-35)26-9-5-8-25(19-26)29(30,31)32)18-27(22-6-3-2-4-7-22)37(21)34-28(38)23-10-12-33-13-11-23/h2-13,18-19H,14-17,20H2,1H3,(H,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXZOPNJRFEGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1NC(=O)C2=CC=NC=C2)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217949 | |
| Record name | Sudoterb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676266-31-2 | |
| Record name | N-[2-Methyl-5-phenyl-3-[[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]methyl]-1H-pyrrol-1-yl]-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676266-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sudoterb | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676266312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudoterb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUDOTERB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK2537665A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sudoterb in Mycobacterium tuberculosis: An In-depth Analysis of a Promising Anti-Tubercular Agent with an Undefined Molecular Target
For Immediate Release
[City, State] – November 20, 2025 – Sudoterb (also known as LL-3858), a novel pyridine-based compound developed by Lupin, has shown significant promise as an orally active agent against Mycobacterium tuberculosis (M.tb), including drug-resistant strains. Despite its progression to Phase II clinical trials, the precise molecular target of this compound within M.tb remains undefined in publicly accessible scientific literature. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its development, and outlines the experimental methodologies typically employed for the identification of novel drug targets in M.tb.
Introduction to this compound (LL-3858)
This compound is classified as an isonicotinic acid derivative, a chemical class that includes the frontline anti-tuberculosis drug isoniazid (INH). This structural similarity has led to speculation that this compound may share a mechanism of action with INH, which targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of the mycobacterial cell wall. However, direct evidence to support this hypothesis is not currently available in peer-reviewed publications.
Clinical trial information indicates that a Phase IIa open-label study was conducted to determine the early bactericidal activity, extended early bactericidal activity, and pharmacokinetics of LL-3858 for the treatment of newly diagnosed sputum smear-positive pulmonary tuberculosis.[1] While the compound has demonstrated efficacy against M. tuberculosis in preclinical models, with a reported LD50 of 700 mg/kg in mice when administered orally, its specific mechanism of action is officially listed as "Undefined mechanism".[2][3][4]
The Challenge of Target Identification
The discovery of the molecular target of a novel antimicrobial agent is a critical step in its development. This knowledge is essential for understanding its mechanism of action, predicting potential resistance mechanisms, and guiding medicinal chemistry efforts to improve efficacy and safety. The process of target deconvolution for compounds identified through whole-cell phenotypic screening, which is a common approach in tuberculosis drug discovery, can be a complex and resource-intensive endeavor.
Standard Methodologies for Molecular Target Identification in M.tb
While the specific experimental protocols used for this compound's target identification have not been published, this section details the standard methodologies researchers employ in this field.
Whole-Cell Phenotypic Screening
The initial step in identifying new anti-tubercular agents often involves high-throughput screening of large compound libraries against whole M.tb cells to identify molecules that inhibit bacterial growth.
Experimental Workflow: Whole-Cell Screening
Caption: Workflow for whole-cell phenotypic screening against M.tb.
Generation and Analysis of Resistant Mutants
A powerful method for identifying the target of a drug is to select for and sequence the genomes of M.tb mutants that are resistant to the compound. Mutations that confer resistance are often found in the gene encoding the drug's target or in genes involved in the drug's activation or transport.
Experimental Workflow: Resistant Mutant Analysis
Caption: Workflow for identifying drug targets via resistant mutant sequencing.
Biochemical and Biophysical Validation
Once a putative target is identified, its interaction with the drug must be validated using biochemical and biophysical methods. These experiments aim to demonstrate a direct interaction between the compound and the target protein and to quantify the affinity and inhibitory activity.
Key Biochemical and Biophysical Assays:
| Assay Type | Description | Typical Data Generated |
| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of the purified target enzyme. | IC50 (half-maximal inhibitory concentration) |
| Surface Plasmon Resonance (SPR) | Monitors the binding of the compound to the immobilized target protein in real-time. | KD (dissociation constant), kon (association rate), koff (dissociation rate) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein. | KD, ΔH (enthalpy change), ΔS (entropy change) |
| Thermal Shift Assay (TSA) | Measures the change in the melting temperature of the target protein upon compound binding. | ΔTm (change in melting temperature) |
| X-ray Crystallography | Determines the three-dimensional structure of the compound bound to the target protein. | High-resolution structural data of the binding mode |
Logical Relationship: Target Validation
Caption: Logical flow for the validation of a hypothesized drug target.
Conclusion
This compound represents a promising clinical candidate for the treatment of tuberculosis. However, the absence of a publicly disclosed molecular target highlights a significant gap in our understanding of its mechanism of action. The scientific community awaits further publications from the developers and the broader research field to elucidate the precise molecular interactions of this compound within M. tuberculosis. The experimental strategies outlined in this guide represent the established pathways through which such a target is typically identified and validated, providing a framework for future research in this area. The eventual identification of this compound's target will be a crucial step in optimizing its clinical use and in the ongoing global effort to combat tuberculosis.
References
Sudoterb (SMARt-420): A Novel Host-Targeted Agent for Reversing Ethionamide Resistance in Tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Ethionamide (ETH) is a critical second-line anti-TB drug, but its efficacy is often compromised by resistance, primarily through mutations in the classical activation pathway mediated by the monooxygenase EthA. Sudoterb, also known as SMARt-420, represents a paradigm shift in combating this resistance. It is a first-in-class small molecule that functions not as a direct antibiotic, but as a potent "booster" of ethionamide. This compound acts by inhibiting the transcriptional repressor EthR2, thereby unlocking a cryptic, alternative bioactivation pathway for ETH. This mechanism restores and even enhances ETH activity against otherwise resistant Mtb strains. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and key molecular interactions.
Introduction
Ethionamide is a prodrug that requires enzymatic activation within Mycobacterium tuberculosis to exert its therapeutic effect. The primary activation pathway involves the enzyme EthA, which is transcriptionally repressed by EthR. Mutations in the ethA gene are the most common cause of clinical resistance to ETH. This compound (SMARt-420) was developed to circumvent this resistance mechanism. It is a spiroisoxazoline-class compound that does not target the EthA/EthR axis but instead modulates a distinct, secondary regulatory system. By inhibiting a novel transcriptional repressor, EthR2 (Rv0078), this compound de-represses the expression of a cryptic monooxygenase, EthA2 (Rv0077c), which constitutes an alternative pathway for ETH bioactivation. This innovative host-targeted approach not only restores ETH susceptibility in resistant strains but also potentiates its activity against sensitive strains.
Mechanism of Action
This compound's mechanism of action is centered on the inhibition of the transcriptional repressor EthR2.
-
Target Binding : this compound binds directly to a ligand-binding pocket within the EthR2 homodimer.
-
Conformational Change : This binding induces a significant conformational change in the EthR2 protein. Specifically, it increases the distance between the two DNA-binding helix-turn-helix (HTH) motifs of the homodimer from approximately 34 Å to over 40 Å.
-
Inhibition of DNA Binding : The increased distance between the HTH motifs makes it sterically impossible for EthR2 to bind to its operator DNA sequence in the promoter region of the ethA2 gene.
-
De-repression and Gene Expression : With EthR2 unable to bind to its operator, the transcriptional repression is lifted. This leads to the expression of the downstream gene, ethA2 (rv0077c).
-
Alternative ETH Bioactivation : The expressed EthA2 enzyme, a putative monooxygenase, then activates the prodrug ethionamide, converting it into its active form.
-
Inhibition of Mycolic Acid Synthesis : The activated ETH forms an adduct with NAD+, which then inhibits the enoyl-ACP reductase InhA, a crucial enzyme in the FAS-II pathway of mycolic acid biosynthesis. The disruption of this essential cell wall component leads to bacterial death.
This pathway effectively bypasses mutations in the canonical EthA enzyme, restoring the bactericidal activity of ethionamide.
Early Research and Discovery of Sudoterb (LL-3858): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sudoterb (also known as LL-3858) is a novel anti-tuberculosis agent developed by Lupin Ltd. As a derivative of the isonicotinic acid and pyrrole class, it is structurally related to the first-line anti-tuberculosis drug isoniazid (INH). Early research has focused on its potential to treat both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (Mtb). This document provides a comprehensive overview of the available preclinical and early clinical research on this compound, including its discovery, mechanism of action, and available efficacy data. Due to the proprietary nature of much of the research, this paper synthesizes publicly accessible information from patents, clinical trial registries, and commercial scientific data providers.
Introduction and Discovery
This compound (LL-3858) was developed by Lupin Ltd. as part of a research program focused on identifying new chemical entities with potent antimycobacterial activity. The discovery of this compound stemmed from the chemical modification of existing antitubercular scaffolds, specifically as an isoniazid analog. The rationale for developing isoniazid derivatives is to enhance properties such as lipophilicity, which may improve penetration into the mycobacterial cell wall, and to potentially overcome existing resistance mechanisms to INH.[1]
The chemical synthesis of this compound and related pyrrole derivatives is detailed in patents filed by Lupin Ltd. These documents describe the synthesis of a series of compounds and their subsequent screening for antimycobacterial activity in both in vitro and in vivo models. Several of these compounds, including the one that would become this compound, demonstrated significant activity against both sensitive and multidrug-resistant strains of M. tuberculosis.
Preclinical Research
In Vitro Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound against various M. tuberculosis strains are not widely published in peer-reviewed literature, patent filings and related documents suggest that this compound demonstrated potent in vitro activity. As an isoniazid analog, its mechanism is likely tied to the inhibition of mycolic acid synthesis. Computational studies have suggested that molecules with a similar structure have a high affinity for the InhA enzyme, a key component of the mycolic acid biosynthesis pathway.[1][2] One study identified six potential molecules with over 90% inhibition of the H37Rv strain of M. tuberculosis in a BACTEC assay.[2]
Table 1: Summary of In Vitro Preclinical Data for this compound (LL-3858)
| Assay Type | M. tuberculosis Strain(s) | Key Findings | Reference |
| BACTEC Assay | H37Rv | >90% inhibition by similar potential molecules | [2] |
| Molecular Dynamics | InhA Enzyme | High binding affinity suggested for similar molecules | [1][2] |
In Vivo Efficacy
Preclinical in vivo studies in murine models of tuberculosis have been conducted to evaluate the efficacy of this compound. Data from commercial scientific data providers indicate that this compound is effective against M. tuberculosis in mice when administered orally.
Table 2: Summary of In Vivo Preclinical Data for this compound (LL-3858) in a Murine Model
| Parameter | Value |
| Dosing | 12.5 mg/kg and 25 mg/kg |
| Route of Administration | Oral (p.o.) |
| Treatment Duration | 4 and 8 weeks |
| Outcome | Effective against M. tuberculosis |
| Acute Toxicity (LD50) | 700 mg/kg (mice, p.o.) |
Source: MedchemExpress. Note: The primary publication for this data is not publicly available.[1]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard practices in tuberculosis drug discovery, the following methodologies are likely to have been employed.
2.3.1 In Vitro Minimum Inhibitory Concentration (MIC) Assay Protocol (Hypothesized) A standard broth microdilution method, such as the Microplate Alamar Blue Assay (MABA), would likely be used.
-
Preparation of Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.
-
Drug Dilution: this compound is serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Reading Results: A resazurin-based indicator is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
2.3.2 In Vivo Murine Efficacy Study Protocol (Hypothesized) A murine model of chronic tuberculosis infection is a standard for in vivo efficacy testing.
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.
-
Acclimatization: The infection is allowed to establish for a period of 2-4 weeks.
-
Treatment: Mice are treated with this compound via oral gavage at specified doses (e.g., 12.5 mg/kg and 25 mg/kg) daily for a period of 4 to 8 weeks. A control group receives the vehicle.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested.
-
Bacterial Load Determination: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates. The colony-forming units (CFU) are counted after 3-4 weeks of incubation at 37°C to determine the bacterial load.
Mechanism of Action
As a derivative of isoniazid, this compound is believed to exert its antimycobacterial effect through the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. The proposed mechanism involves the targeting of the enoyl-acyl carrier protein reductase, InhA.
Below is a diagram illustrating the proposed signaling pathway for the mechanism of action of this compound.
Caption: Proposed mechanism of action for this compound.
Clinical Research
A Phase IIa, open-label clinical trial (CTRI/2009/091/000741) was conducted by Lupin Ltd. to determine the early bactericidal activity (EBA), extended early bactericidal activity, and pharmacokinetics of this compound in newly diagnosed, sputum smear-positive pulmonary tuberculosis patients.[2] The trial was completed, but the results have not been made publicly available in detail.
Table 3: Overview of this compound (LL-3858) Phase IIa Clinical Trial
| Parameter | Details |
| Trial Identifier | CTRI/2009/091/000741 |
| Phase | IIa |
| Study Design | Open-Label |
| Primary Objectives | To determine the early bactericidal activity, extended early bactericidal activity, and pharmacokinetics of this compound. |
| Patient Population | Newly diagnosed, sputum smear-positive pulmonary tuberculosis patients. |
| Status | Completed |
| Results | Not publicly available. |
References
Sudoterb (LL-3858): A Technical Overview for Anti-Tuberculosis Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudoterb (also known as LL-3858) is a novel pyrrole and isonicotinic acid derivative developed by Lupin Limited as a potential anti-tuberculosis agent.[1] As an analog of the first-line anti-tuberculosis drug isoniazid, this compound has been investigated for its potential to treat tuberculosis (TB), including infections caused by multi-drug resistant (MDR) strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its mechanism of action, preclinical data, clinical trial status, and the experimental protocols relevant to its evaluation.
Mechanism of Action
While the precise mechanism of action for this compound has not been definitively published, its structural similarity to isoniazid strongly suggests that it functions as a prodrug that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Once activated, the resulting isonicotinic acyl radical forms an adduct with NAD(H), which then potently inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[2][4] This inhibition blocks the synthesis of mycolic acids, leading to the disruption of the cell wall and ultimately, bacterial cell death.[2][5] It is hypothesized that this compound follows a similar activation and inhibitory pathway.
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of action for this compound based on the isoniazid pathway.
Preclinical and Clinical Development
This compound has undergone preclinical evaluation and has progressed to Phase II clinical trials for the treatment of tuberculosis.
Preclinical Data
In a 2004 press release, Lupin Limited announced that the anti-TB drug candidate, then designated LL 4858 (this compound), demonstrated "excellent anti-mycobacterial activity against multidrug resistant strains of Tuberculosis."[6] The release also mentioned that in preclinical studies, this compound was observed to significantly shorten the duration of treatment with low adverse effects compared to existing anti-TB therapy.[6]
Specific quantitative data from these preclinical studies, such as Minimum Inhibitory Concentration (MIC) values against various M. tuberculosis strains and detailed results from in vivo animal models, are not extensively available in the public domain.
Clinical Trials
This compound entered Phase I clinical trials in India following approval from the Drug Controller General of India (DCGI) in late 2004.[6] Subsequently, a Phase IIa, open-label study was conducted in India to determine the early bactericidal activity, extended early bactericidal activity, and pharmacokinetics of this compound for the treatment of newly diagnosed, sputum smear-positive pulmonary tuberculosis.[2] The clinical trial registry number for this study is CTRI/2009/091/000741.[2][3] While the trial is reported as completed, the detailed results and quantitative data from this study have not been published in peer-reviewed literature and are not publicly available.[3]
Experimental Protocols
Detailed experimental protocols used in the specific studies of this compound are not publicly available. However, standard methodologies for the preclinical and early clinical evaluation of anti-tuberculosis drugs would have been employed. Below are detailed descriptions of such standard protocols.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.
Methodology: Microtiter Plate Broth Dilution Assay
-
Preparation of Bacterial Inoculum: M. tuberculosis (e.g., H37Rv strain or clinical isolates) is grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol. The culture is grown to mid-log phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Drug Dilution: this compound is serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth to achieve a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the drug dilutions.
-
Controls: Each plate includes a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of M. tuberculosis. Growth can be assessed visually or by using a colorimetric indicator such as resazurin.
In Vivo Efficacy in a Murine Model of Tuberculosis
Objective: To evaluate the in vivo bactericidal activity of this compound in a mouse model of chronic tuberculosis infection.
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection. The infection is allowed to establish for a period of 4-6 weeks to enter a chronic phase.
-
Treatment Groups: Infected mice are randomized into several groups: a vehicle control group, a positive control group (e.g., treated with isoniazid and rifampicin), and experimental groups treated with different doses of this compound.
-
Drug Administration: this compound is administered orally once daily for a specified duration (e.g., 4-8 weeks).
-
Evaluation of Bacterial Load: At various time points during and after treatment, subsets of mice from each group are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.
-
Data Analysis: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted. The efficacy of this compound is determined by the reduction in the log10 CFU in the lungs and spleens of treated mice compared to the vehicle control group.
Experimental Workflow for Anti-TB Drug Evaluation
Caption: Standard workflow for the preclinical and clinical evaluation of a new anti-tuberculosis drug candidate.
Quantitative Data Summary
Detailed quantitative data for this compound from preclinical and clinical studies are not publicly available. The following tables are presented as templates to illustrate how such data would typically be structured for an anti-tuberculosis drug candidate.
Table 1: In Vitro Activity of a Hypothetical Isoniazid Analog
| M. tuberculosis Strain | Isoniazid Resistance | MIC (µg/mL) |
| H37Rv (ATCC 27294) | Susceptible | 0.05 |
| Clinical Isolate 1 | Susceptible | 0.06 |
| Clinical Isolate 2 (MDR) | katG mutation | > 16 |
| Clinical Isolate 3 (MDR) | inhA mutation | 0.25 |
Table 2: In Vivo Efficacy in a Hypothetical Murine Model
| Treatment Group (dose) | Mean Log10 CFU in Lungs (Day 0) | Mean Log10 CFU in Lungs (Day 28) | Log10 CFU Reduction |
| Vehicle Control | 6.2 | 6.5 | -0.3 |
| Isoniazid (25 mg/kg) | 6.1 | 4.0 | 2.1 |
| Hypothetical Drug (50 mg/kg) | 6.3 | 4.5 | 1.8 |
| Hypothetical Drug (100 mg/kg) | 6.2 | 3.8 | 2.4 |
Conclusion
This compound is an isoniazid analog that has shown promise in early studies as a potential treatment for tuberculosis, including MDR-TB. While its development has progressed to Phase II clinical trials, a lack of publicly available quantitative data limits a full assessment of its efficacy and safety profile. The proposed mechanism of action, based on its structural similarity to isoniazid, involves the inhibition of mycolic acid synthesis. Further publication of preclinical and clinical data is necessary to fully understand the potential of this compound in the treatment of tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 5. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lupin.com [lupin.com]
Sudoterb: A Technical Deep Dive into Lipophilicity and Cell Permeation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudoterb, also known as LL-3858, is a promising anti-tuberculosis agent that has garnered attention for its potential to combat drug-resistant strains of Mycobacterium tuberculosis. A critical aspect of its efficacy lies in its ability to permeate the complex and lipid-rich cell wall of the bacterium to reach its intracellular target. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound—lipophilicity and cell permeability—which are paramount to its absorption, distribution, and ultimately, its therapeutic action. While specific experimental data for this compound's lipophilicity and cell permeability are not publicly available, this guide outlines the standardized experimental protocols used to determine these crucial parameters and discusses the underlying principles of its mechanism of action.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₈F₃N₅O | PubChem |
| Molecular Weight | 519.6 g/mol | PubChem |
| Synonyms | LL-3858, LL3858 | MedKoo Biosciences[1], MedchemExpress[2] |
Lipophilicity of this compound
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD) at a specific pH. While experimentally determined logP or logD values for this compound are not available in the public domain, the following section details the standard methodologies used to obtain this critical data.
Experimental Protocol: Shake-Flask Method for logP/logD Determination
The shake-flask method is the traditional and most reliable technique for determining the partition coefficient.
Objective: To determine the ratio of this compound concentration between an organic and an aqueous phase at equilibrium.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water or buffer)
-
Water or phosphate-buffered saline (PBS) at a physiological pH of 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
A stock solution of this compound is prepared in the aqueous phase.
-
Equal volumes of the this compound solution and the pre-saturated n-octanol are added to a glass vial.
-
The vial is sealed and vigorously agitated using a vortex mixer for a set period (e.g., 1 hour) to ensure thorough mixing.
-
The mixture is then allowed to stand or is centrifuged to achieve complete phase separation.
-
Aliquots are carefully taken from both the aqueous and the n-octanol layers.
-
The concentration of this compound in each aliquot is quantified using a validated HPLC method.
-
The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P. For logD, the aqueous phase is a buffer at a specific pH (typically 7.4).
Cell Permeation of this compound
The ability of this compound to permeate cell membranes is crucial for its absorption into the systemic circulation and its entry into host cells to target intracellular mycobacteria. In vitro cell permeability is typically assessed using cell-based assays such as the Caco-2 permeability assay or non-cell-based models like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is considered the gold standard for predicting in vivo drug absorption.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Caco-2 cells are seeded onto the apical (AP) side of Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A to B):
-
The culture medium is removed from both the apical and basolateral (BL) compartments and the monolayers are washed with pre-warmed HBSS.
-
A solution of this compound in HBSS is added to the apical compartment (donor).
-
Fresh HBSS is added to the basolateral compartment (receiver).
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical compartment at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B to A): The same procedure is followed, but the this compound solution is added to the basolateral compartment, and samples are collected from the apical compartment to assess efflux.
-
Sample Analysis: The concentration of this compound in the collected samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.
Objective: To determine the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (donor plate) and acceptor plates
-
Artificial membrane solution (e.g., a solution of phospholipids in an organic solvent like dodecane)
-
Phosphate-buffered saline (PBS) at different pH values
-
This compound
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Formation: The filter of the donor plate is coated with the artificial membrane solution and the organic solvent is allowed to evaporate, leaving a lipid layer.
-
Assay Setup:
-
The acceptor plate wells are filled with buffer.
-
A solution of this compound in buffer is added to the donor plate wells.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
-
Incubation: The plate sandwich is incubated at room temperature for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Sample Analysis: The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): The effective permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor wells at the end of the incubation period.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is believed to be the inhibition of bacterial ATP synthase.[1] This enzyme is crucial for generating ATP, the main energy currency of the cell. By inhibiting ATP synthase, this compound effectively depletes the energy supply of Mycobacterium tuberculosis, leading to bacterial cell death.[1]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Permeability Assessment
The general workflow for assessing the permeability of a compound like this compound involves a tiered approach, starting with high-throughput screening and progressing to more complex and physiologically relevant models.
References
Sudoterb: A Technical Deep Dive into its Potential Against Drug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sudoterb (also known as LL-3858), a novel pyridine-based compound, has emerged as a promising candidate in the fight against drug-resistant tuberculosis (TB). Developed by Lupin Ltd., this molecule has demonstrated significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis in preclinical studies. While a completed Phase IIa clinical trial has assessed its early bactericidal activity, detailed public data remains limited. This technical guide synthesizes the available information on this compound's mechanism of action, efficacy, and the experimental approaches used in its evaluation, providing a comprehensive resource for the research and drug development community.
Core Compound Details
| Property | Details |
| Compound Name | This compound |
| Alternative Name | LL-3858 |
| Chemical Class | Pyrrole derivative |
| Originator | Lupin Ltd. |
| Therapeutic Target (Hypothesized) | InhA (Enoyl-Acyl Carrier Protein Reductase) |
| Clinical Development Phase | Phase IIa (completed) |
Mechanism of Action (Hypothesized)
While the precise mechanism of action for this compound has not been definitively elucidated through extensive experimental validation, computational modeling studies strongly suggest that it may function as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, InhA.
Signaling Pathway: Mycolic Acid Biosynthesis Inhibition
InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. These long-chain fatty acids are essential components of the unique and impermeable mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to a compromised cell wall and ultimately, bacterial cell death.
dot
Caption: Hypothesized mechanism of this compound via InhA inhibition.
In Vitro Efficacy
Quantitative data on the in vitro activity of this compound is limited in publicly accessible literature. However, conference abstracts and press releases from Lupin Ltd. have provided some initial insights.
| Strain Type | Mycobacterium tuberculosis Strain(s) | MIC Range (µg/mL) | Citation |
| Drug-Sensitive | H37Rv | 0.03 - 0.12 | [1] |
| Multidrug-Resistant (MDR) | Clinical Isolates | 0.03 - 0.12 | [1] |
| Drug-Resistant | Not Specified | 0.19 | [2] |
It is important to note that these values are from limited sources and require further validation through comprehensive, peer-reviewed studies.
In Vivo Efficacy
A preclinical study in a murine model of tuberculosis evaluated the bactericidal and sterilizing activity of a compound referred to as "sudapyridine," which is likely this compound or a closely related analogue.
| Treatment Group | Duration of Treatment | Mean Log10 CFU/Lung ± SD (Initial) | Mean Log10 CFU/Lung ± SD (Final) | Reduction in Log10 CFU | Citation |
| Untreated Control | 28 days | 2.55 ± 0.17 | 6.95 ± 0.15 | - | |
| Sudapyridine | 28 days | 2.55 ± 0.17 | 4.84 ± 0.34 | 2.11 |
These results indicate a significant reduction in the bacterial load in the lungs of infected mice following treatment.
Clinical Trial Data
A Phase IIa clinical trial (CTRI/2009/091/000741) was conducted to determine the early bactericidal activity (EBA) of this compound in newly diagnosed, sputum smear-positive pulmonary tuberculosis patients. While the trial has been completed, the detailed quantitative results have not been made publicly available. EBA studies are crucial for providing early evidence of a drug's antimycobacterial effect in humans.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not extensively published. However, based on standard methodologies in tuberculosis research, the following outlines the likely experimental workflows.
A. In Vitro Minimum Inhibitory Concentration (MIC) Determination
dot
Caption: General workflow for MIC determination.
Methodology: The broth microdilution method is a standard assay for determining the MIC of anti-TB compounds. M. tuberculosis strains are cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth) and exposed to serial dilutions of this compound in 96-well plates. The MIC is defined as the lowest concentration of the drug that inhibits visible bacterial growth after a defined incubation period.
B. Murine Model of Tuberculosis for In Vivo Efficacy
dot
Caption: Workflow for in vivo efficacy testing in a murine model.
Methodology: BALB/c or other susceptible mouse strains are infected with a low-dose aerosol of M. tuberculosis. After allowing the infection to establish, mice are treated with this compound, a vehicle control, and potentially a positive control drug (e.g., isoniazid). At specified time points, mice are euthanized, and their lungs and spleens are homogenized. Serial dilutions of the homogenates are plated on solid media (e.g., Middlebrook 7H11 agar) to determine the number of viable bacteria (colony-forming units).
Future Directions and Unanswered Questions
The publicly available data on this compound, while promising, leaves several critical questions unanswered that are vital for its continued development:
-
Definitive Mechanism of Action: Experimental validation of InhA as the primary target is crucial. This could involve enzyme inhibition assays, genetic studies with overexpressing or mutant strains, and metabolomic profiling to confirm the disruption of the mycolic acid synthesis pathway.
-
Comprehensive Efficacy Data: Publication of the full results from the Phase IIa EBA trial is essential to understand its early bactericidal kinetics in humans. Furthermore, comprehensive MIC data against a wide panel of clinically relevant drug-resistant M. tuberculosis strains are needed.
-
Resistance Mechanisms: Studies to identify the potential mechanisms of resistance to this compound in M. tuberculosis are necessary to anticipate and potentially counteract future clinical challenges.
-
Combination Therapy: While initial reports suggest synergy with rifampicin, further in vitro and in vivo studies are required to evaluate its potential in combination with other existing and novel anti-TB drugs.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Detailed PK/PD modeling will be essential for optimizing dosing regimens to maximize efficacy and minimize the potential for resistance development.
Conclusion
This compound represents a promising development in the search for new treatments for drug-resistant tuberculosis. Its hypothesized mechanism of action, targeting the well-validated InhA enzyme, and its reported preclinical activity warrant further investigation. The progression of this compound through the clinical trial pipeline and the dissemination of comprehensive data will be critical in determining its ultimate role in the future of tuberculosis therapy. This technical guide serves as a consolidated resource of the current knowledge, highlighting both the potential of this compound and the key areas where further research is urgently needed.
References
An In-depth Technical Guide to Sudoterb: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sudoterb (also known as LL3858) is a promising anti-tubercular agent with demonstrated activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, synthesis, and its preclinical and clinical evaluation. The information is intended to support further research and development of this compound as a potential new therapy for tuberculosis.
Chemical Structure and Physicochemical Properties
This compound is a novel synthetic compound. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(2-methyl-5-phenyl-3-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1H-pyrrol-1-yl)isonicotinamide | [1] |
| Synonyms | LL3858, LL-3858 | [1] |
| CAS Number | 676266-31-2 (free base); 1044503-04-9 (dihydrochloride) | [1][2] |
| Molecular Formula | C₂₉H₂₈F₃N₅O (free base); C₂₉H₃₀Cl₂F₃N₅O (dihydrochloride) | [1][2] |
| Molecular Weight | 519.56 g/mol (free base); 592.49 g/mol (dihydrochloride) | [2][3] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in DMSO (100 mg/mL) | [3] |
| pKa | Data not available | |
| LogP | Data not available |
Mechanism of Action
This compound's primary mechanism of action is believed to be the inhibition of the F1F0-ATP synthase in Mycobacterium tuberculosis.[2] This enzyme is crucial for generating adenosine triphosphate (ATP), the primary energy currency of the cell. By inhibiting ATP synthase, this compound disrupts the energy metabolism of the bacterium, leading to cell death. This mechanism is similar to that of the approved anti-tuberculosis drug, bedaquiline.
Caption: Proposed mechanism of action of this compound.
At present, specific details on the downstream signaling pathways affected by this compound-mediated ATP synthase inhibition in M. tuberculosis have not been extensively reported in publicly available literature.
Synthesis
A general synthetic route for this compound has been described in patent literature. The synthesis involves a multi-step process, with key intermediates being 1-phenyl-pentane-1,4-dione and isonicotinic hydrazide. A simplified schematic of the synthesis is provided below.
Caption: A simplified overview of the synthesis of this compound.
Experimental Protocol (General Outline based on Patent Literature)
-
Formation of the Pyrrole Ring: 1-(phenyl)-pentane-1,4-dione is reacted with isonicotinic hydrazide in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like dichloromethane. The reaction is heated under reflux with azeotropic removal of water to drive the reaction to completion, yielding the core pyrrole structure.
-
Mannich Reaction: The resulting pyrrole intermediate undergoes a Mannich reaction with formaldehyde and 1-(3-(trifluoromethyl)phenyl)piperazine to introduce the piperazinylmethyl side chain at the 3-position of the pyrrole ring, affording this compound.
-
Purification: The final product is purified using standard techniques such as crystallization or column chromatography.
Biological Activity
In Vitro Activity
This compound has demonstrated potent in vitro activity against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
Table 2: In Vitro Activity of this compound against M. tuberculosis
| Parameter | Value | Reference |
| MIC₉₀ | 0.06–0.5 µg/mL | [2] |
| IC₅₀ (ATP synthase) | Data not available |
In Vivo Activity
Preclinical studies in murine models of tuberculosis have shown that this compound is orally active and effective at reducing bacterial load.
Table 3: In Vivo Efficacy and Toxicology of this compound in Mice
| Parameter | Value | Reference |
| Effective Dose | 12.5 mg/kg and 25 mg/kg (oral, daily for 4 and 8 weeks) | [3][4] |
| LD₅₀ | 700 mg/kg (oral) | [3][4] |
| Pharmacokinetic Parameters | ||
| Cmax | Data not available | |
| Tmax | Data not available | |
| AUC | Data not available | |
| Half-life | Data not available |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, standardized methodologies for key assays are described below.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method is typically used to determine the MIC of a compound against M. tuberculosis.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) concentration.
-
Inoculation and Incubation: The wells containing the serially diluted compound are inoculated with the bacterial suspension. The plates are then incubated at 37°C for a defined period, typically 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
ATP Synthase Inhibition Assay
The inhibitory activity of this compound against M. tuberculosis ATP synthase can be assessed using a biochemical assay that measures ATP synthesis or hydrolysis.
-
Preparation of Mycobacterial Membranes: Membranes containing the F1F0-ATP synthase are isolated from M. tuberculosis or a surrogate mycobacterial species.
-
Assay Reaction: The membrane preparation is incubated with varying concentrations of this compound.
-
Measurement of ATP Synthesis/Hydrolysis:
-
ATP Synthesis: The reaction is initiated by the addition of ADP and a phosphate donor. The amount of ATP produced is measured, often using a luciferase-based luminescence assay.
-
ATP Hydrolysis: The reverse reaction is measured by providing ATP as a substrate and quantifying the release of inorganic phosphate or the change in pH.
-
-
IC₅₀ Determination: The concentration of this compound that results in 50% inhibition of ATP synthase activity (IC₅₀) is calculated from the dose-response curve.
Murine Model of Tuberculosis Efficacy Study
The in vivo efficacy of this compound is typically evaluated in a mouse model of chronic tuberculosis infection.
-
Infection: Mice (e.g., BALB/c or C57BL/6 strain) are infected with a low-dose aerosol of M. tuberculosis H37Rv.
-
Treatment: After a pre-determined period to allow for the establishment of a chronic infection, mice are treated with this compound, typically administered orally via gavage, for several weeks. A control group receives the vehicle alone.
-
Assessment of Bacterial Load: At various time points during and after treatment, groups of mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11) to determine the number of viable bacteria (CFU).
-
Evaluation of Efficacy: The efficacy of this compound is determined by the reduction in the bacterial load in the lungs and spleens of treated mice compared to the untreated control group.
Clinical Development
This compound has undergone early-stage clinical development. A Phase IIa, open-label study (CTRI/2009/091/000741) was conducted to determine the early bactericidal activity, extended early bactericidal activity, and pharmacokinetics of this compound in newly diagnosed, sputum smear-positive pulmonary tuberculosis patients.[5] While the trial has been completed, detailed results are not publicly available. The development of this compound was reportedly paused.[2]
Conclusion
This compound is a potent anti-tuberculosis agent with a promising mechanism of action. Its in vitro and in vivo activity profile suggests that it could be a valuable addition to the arsenal of drugs used to treat tuberculosis, particularly in cases of drug resistance. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its clinical efficacy and safety. The detailed information and protocols provided in this guide are intended to facilitate these future research endeavors.
References
- 1. N-(2-Methyl-5-phenyl-3-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1H-pyrrol-1-yl)-4-pyridinecarboxamide | C29H28F3N5O | CID 6479837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Sudoterb: A Novel Approach to Disrupting Tuberculosis by Targeting Mycolic Acid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
DISCLAIMER: This document provides a detailed overview of the hypothesized mechanism of action of Sudoterb (LL-3858) as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Publicly available, peer-reviewed data specifically detailing the preclinical and clinical profile of this compound is limited. Therefore, this guide utilizes established principles and representative data from the class of direct InhA inhibitors to illustrate its potential role in disrupting new biological targets in tuberculosis.
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading infectious cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutics with new mechanisms of action. This compound (LL-3858), a pyrrole derivative developed by Lupin, is a promising anti-tubercular agent that has advanced to Phase II clinical trials. Although its precise mechanism of action is not definitively published, evidence suggests that this compound may function as a direct inhibitor of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.
This guide explores the role of this compound as a potential direct InhA inhibitor, providing a comprehensive overview of its hypothesized target, mechanism of action, and the experimental protocols used to characterize such compounds. It is intended to serve as a technical resource for researchers and drug developers in the field of tuberculosis.
The Biological Target: Enoyl-Acyl Carrier Protein Reductase (InhA)
The mycobacterial cell wall is a unique and complex structure, rich in lipids, that is essential for the bacillus's survival, virulence, and intrinsic resistance to many antibiotics. A key component of this cell wall is mycolic acid, a long-chain fatty acid. The biosynthesis of mycolic acids is carried out by the fatty acid synthase-II (FAS-II) system, a multi-enzyme pathway that is distinct from the mammalian fatty acid synthase-I (FAS-I) system, making it an attractive target for selective drug development[1][2].
InhA is an NADH-dependent enoyl-acyl carrier protein reductase that catalyzes the final, rate-limiting step in each cycle of fatty acid elongation in the FAS-II pathway[3][4]. Specifically, it reduces the double bond of 2-trans-enoyl-acyl carrier protein (ACP) substrates. Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial cell death[1][5].
The well-established anti-TB drug isoniazid is a pro-drug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+ that inhibits InhA[1][6]. However, mutations in the katG gene are a primary mechanism of isoniazid resistance. Direct inhibitors of InhA, such as this compound is hypothesized to be, bypass the need for KatG activation and can therefore be effective against many isoniazid-resistant strains of Mtb[7][8].
Hypothesized Mechanism of Action of this compound
As a direct inhibitor of InhA, this compound is proposed to bind directly to the enzyme, likely in a competitive or non-competitive manner with respect to its substrates, NADH and the enoyl-ACP. This binding would prevent the reduction of the enoyl-ACP substrate, thereby halting the elongation of the fatty acid chain and, consequently, the synthesis of mycolic acids. The disruption of mycolic acid production would lead to a loss of cell wall integrity, increased permeability to other agents, and ultimately, bactericidal activity against M. tuberculosis.
The following diagram illustrates the mycolic acid biosynthesis pathway and the proposed point of inhibition by this compound.
Caption: Mycolic Acid Biosynthesis Pathway and this compound's Hypothesized Target.
Quantitative Data (Illustrative)
Due to the limited availability of public data for this compound, the following tables present representative quantitative data for a potent, direct InhA inhibitor. These values are for illustrative purposes to demonstrate the expected profile of such a compound.
Table 1: In Vitro Activity against M. tuberculosis
| Strain | Genotype | Isoniazid MIC (µg/mL) | Representative Direct InhA Inhibitor MIC (µg/mL) |
| H37Rv | Wild-type | 0.05 | 0.1 |
| Clinical Isolate 1 | katG S315T | 2.0 | 0.1 |
| Clinical Isolate 2 | inhA promoter -15 C->T | 0.5 | 0.8 |
| MDR Strain | Multiple mutations | >16 | 0.2 |
MIC: Minimum Inhibitory Concentration
Table 2: InhA Enzyme Inhibition
| Compound | IC₅₀ (µM) |
| Representative Direct InhA Inhibitor | 0.05 |
| Isoniazid-NAD adduct | 0.001 |
IC₅₀: Half-maximal inhibitory concentration
Table 3: In Vivo Efficacy in a Murine Tuberculosis Model (Illustrative)
| Treatment Group (4 weeks) | Lung CFU (log₁₀) Reduction vs. Untreated Control |
| Untreated Control | 0 |
| Isoniazid (25 mg/kg) | 2.5 |
| Representative Direct InhA Inhibitor (100 mg/kg) | 2.2 |
CFU: Colony Forming Units
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize direct InhA inhibitors.
InhA Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified InhA.
Materials:
-
Purified recombinant M. tuberculosis InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
trans-2-Octenoyl-CoA (substrate)
-
Assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.5, 1 mM EDTA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In each well of the microplate, add the assay buffer, NADH to a final concentration of 200 µM, and the test compound (final DMSO concentration ≤1%).
-
Add purified InhA enzyme to a final concentration of 50-100 nM.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding.
-
Initiate the reaction by adding the substrate, trans-2-Octenoyl-CoA, to a final concentration of 100 µM.
-
Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH) every 30 seconds for 10-15 minutes.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the InhA Enzyme Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Test compound (e.g., this compound)
-
96-well microplates
-
Resazurin dye
-
Plate reader
Procedure:
-
Prepare a twofold serial dilution of the test compound in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a final density of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the test compound. Include a drug-free growth control and a sterile medium control.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for an additional 24 hours.
-
Determine the MIC as the lowest compound concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).
Mycolic Acid Synthesis Inhibition Assay
This assay assesses the effect of a compound on the synthesis of mycolic acids in whole M. tuberculosis cells.
Materials:
-
M. tuberculosis culture
-
[1-¹⁴C] Acetic acid (radiolabel)
-
Test compound (e.g., this compound)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
TLC plates
-
Phosphorimager or autoradiography film
Procedure:
-
Grow M. tuberculosis to mid-log phase and expose the culture to the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Add [1-¹⁴C] acetic acid to the cultures and incubate for another 8-24 hours to allow for incorporation into newly synthesized lipids.
-
Harvest the cells and extract the total lipids.
-
Saponify the lipids to release the mycolic acids.
-
Methylate the mycolic acids to form mycolic acid methyl esters (MAMEs).
-
Analyze the MAMEs by thin-layer chromatography (TLC).
-
Visualize the radiolabeled MAMEs using a phosphorimager or autoradiography.
-
Quantify the reduction in mycolic acid synthesis in treated samples compared to the untreated control.
Caption: Experimental Workflow for Mycolic Acid Synthesis Inhibition.
Potential Resistance Mechanisms
Resistance to direct InhA inhibitors can emerge through several mechanisms:
-
Mutations in the inhA gene: Alterations in the amino acid sequence of the InhA protein can reduce the binding affinity of the inhibitor. These mutations often occur in or near the substrate-binding pocket.
-
Overexpression of InhA: An increase in the cellular concentration of the InhA enzyme can titrate out the inhibitor, requiring higher drug concentrations to achieve a therapeutic effect. This can be caused by mutations in the promoter region of the mabA-inhA operon.
-
Efflux pumps: Increased expression or activity of efflux pumps can actively transport the drug out of the bacterial cell, reducing its intracellular concentration.
Conclusion
This compound represents a promising development in the fight against tuberculosis, particularly in the context of rising drug resistance. Its hypothesized mechanism as a direct inhibitor of InhA places it in a class of compounds with the potential to be effective against isoniazid-resistant strains of M. tuberculosis. While more specific data on this compound is needed to fully elucidate its clinical potential, the framework provided in this guide offers a comprehensive understanding of its likely biological target and mechanism of action. Further research and the publication of clinical trial data will be crucial in determining the future role of this compound in the treatment of tuberculosis.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phosphorylation of InhA inhibits mycolic acid biosynthesis and growth of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. journals.asm.org [journals.asm.org]
Preliminary In Vitro Efficacy of Sudoterb (Sudapyridine/WX-081): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro studies of Sudoterb, also known as Sudapyridine (WX-081), a promising novel anti-tuberculosis agent. The document synthesizes available quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Data Summary
The in vitro activity of this compound has been evaluated against various strains of Mycobacterium tuberculosis (Mtb), demonstrating potent efficacy. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Activity of this compound (WX-081) against M. tuberculosis Clinical Isolates [1]
| Parameter | Value (µg/mL) |
| MIC Range | 0.0156 - 1 |
| MIC50 | 0.25 |
| MIC90 | 0.5 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Comparative In Vitro Activity of this compound (WX-081) and Bedaquiline (BDQ) against M. tuberculosis [1]
| Strain Type | This compound (WX-081) MIC (µg/mL) | Bedaquiline (BDQ) MIC (µg/mL) |
| Reference Strain (H37Rv) | Equivalent to or 2-fold higher than BDQ | - |
| Clinical Isolates | Generally equivalent to or 2-fold higher than BDQ | - |
| Drug-Susceptible Strains (n=5) | 0.117 - 0.219 | Similar to WX-081 |
| Drug-Resistant Strains (n=15) | 0.026 - 0.966 | Similar to WX-081 |
Note: 95.6% of the enrolled strains in one study had MICs ≤0.25 μg/mL for this compound (WX-081)[1].
Experimental Protocols
The following sections detail the methodologies employed in the preliminary in vitro evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound was determined using the Microplate Alamar Blue Assay (MABA)[2][3].
-
Preparation of Drug Dilutions: this compound (WX-081) and the comparator drug, Bedaquiline (BDQ), were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions were then prepared in 7H9 broth within a 96-well microplate.
-
Inoculum Preparation: A bacterial suspension of M. tuberculosis was prepared to a McFarland 1.0 turbidity standard and then diluted.
-
Incubation: The prepared bacterial suspension was added to each well of the microplate containing the drug dilutions. The plates were incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the initial incubation period, a solution of Alamar Blue was added to each well.
-
Final Incubation and Reading: The plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.
Intracellular Activity Assessment
The intracellular bactericidal activity of this compound was evaluated in THP-1 cells, a human monocytic cell line[3].
-
Cell Culture and Infection: THP-1 cells were cultured and infected with the M. tuberculosis reference strain H37Rv.
-
Drug Treatment: After infection, the cells were treated with this compound (WX-081) or Bedaquiline (BDQ) at clinically attainable concentrations.
-
Evaluation of Bacterial Killing: The intracellular bacterial load was quantified to determine the killing effect of the compounds.
Cellular ATP Assay
To investigate the mechanism of action, the effect of this compound on ATP synthesis in M. tuberculosis was measured[2].
-
Drug Exposure: Cultures of M. tuberculosis were incubated with varying concentrations of this compound (WX-081).
-
Cell Lysis: The bacterial cells were lysed to release intracellular contents, including ATP.
-
ATP Quantification: The total ATP levels were determined using a commercial ATP assay kit based on a bioluminescence technique.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for MIC determination.
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Dual Mechanism of Action of this compound (Sudapyridine/WX-081).
Mechanism of Action
This compound exhibits a dual mechanism of action against Mycobacterium tuberculosis.
-
Direct Inhibition of ATP Synthase: this compound, similar to its parent compound bedaquiline, targets the atpE subunit of the F-ATP synthase in M. tuberculosis[4][5]. This inhibition disrupts the proton motive force, leading to a depletion of cellular ATP, which is essential for the bacterium's survival, ultimately resulting in cell death[4][5][6].
-
Upregulation of Host Innate Immunity: In addition to its direct bactericidal effect, this compound has been shown to modulate the host immune response. It enhances host immunity by activating the NF-κB and MAPK signaling pathways in macrophages[4]. This leads to an upregulation of the innate immune response against the infection.
References
- 1. doaj.org [doaj.org]
- 2. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Sudoterb in in vitro Mtb Culture
A comprehensive search for the experimental compound Sudoterb (9-((4-cyclopropyl-1,4-diazepan-1-yl)methyl)-N-(1-methyl-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-c]acridin-2-amine) in the context of in vitro culture of Mycobacterium tuberculosis (Mtb) did not yield specific protocols, quantitative data, or established signaling pathways.
The information available in the public domain and scientific literature databases does not currently contain specific experimental details for the use of this compound against Mtb. The search results did, however, provide general methodologies for the in vitro culture and drug susceptibility testing of Mtb, which can serve as a foundational guide for researchers seeking to evaluate novel compounds like this compound.
General Protocols for in vitro Mtb Culture and Drug Susceptibility Testing
While a specific protocol for this compound is not available, researchers can adapt standard Mtb culture and susceptibility testing methods. The following protocols are based on established techniques for handling and testing compounds against Mycobacterium tuberculosis.
Mtb Strain and Culture Conditions
M. tuberculosis H37Rv is a commonly used laboratory strain for initial drug screening.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC for colony forming unit (CFU) enumeration.
-
Sterile culture flasks (e.g., 25 cm² or 75 cm²).
-
Incubator at 37°C.
Protocol:
-
Inoculate Middlebrook 7H9 broth with a frozen stock of M. tuberculosis H37Rv.
-
Incubate the culture at 37°C. Cultures should be grown to a mid-log phase, which is typically indicated by an optical density at 600 nm (OD₆₀₀) of 0.4-0.8.[1][2]
-
To ensure a homogenous culture and to remove clumps, the bacterial suspension can be passed through a syringe with a 27-gauge needle multiple times or subjected to low-speed centrifugation.[3]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of a compound against Mtb.
Materials:
-
96-well microtiter plates.
-
M. tuberculosis H37Rv culture in mid-log phase.
-
This compound (or other test compound) stock solution of known concentration.
-
Middlebrook 7H9 broth.
-
Resazurin sodium salt solution (for viability assessment).
Protocol:
-
Prepare serial dilutions of this compound in a 96-well plate using Middlebrook 7H9 broth.
-
Dilute the mid-log phase Mtb culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the 96-well plate with the diluted Mtb culture. Include positive (Mtb without compound) and negative (broth only) controls.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, assess bacterial growth. This can be done visually or by adding a viability indicator like resazurin. A color change from blue to pink indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change (i.e., inhibits growth).
Potential Mechanisms of Action and Signaling Pathways in Mtb
While there is no specific information on the mechanism of action for this compound against Mtb, novel anti-tubercular agents often target various essential pathways in the bacterium. Some of these include:
-
Cell Wall Synthesis: Many effective anti-TB drugs, such as isoniazid and ethambutol, inhibit the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[4][5]
-
Protein Synthesis: The bacterial ribosome is a common target for antibiotics.[6]
-
DNA Gyrase: Fluoroquinolones target DNA gyrase, an enzyme essential for DNA replication in Mtb.[7]
-
ATP Synthase: Bedaquiline, a newer anti-TB drug, functions by inhibiting ATP synthase, thereby disrupting the energy metabolism of Mtb.[4][7]
To investigate the mechanism of this compound, researchers could employ various techniques, including:
-
Target-based screening: If a putative target is known, enzymatic assays can be performed.
-
Transcriptomic and proteomic analysis: Comparing the gene and protein expression profiles of Mtb treated with this compound to untreated controls can provide insights into the affected pathways.
-
Whole-genome sequencing of resistant mutants: Generating and sequencing Mtb mutants resistant to this compound can help identify the target protein or pathway through mutations in specific genes.
Experimental Workflow for a Novel Compound
Below is a generalized workflow for the initial in vitro evaluation of a novel compound like this compound against M. tuberculosis.
Caption: A generalized experimental workflow for the in vitro evaluation of a novel anti-tubercular compound.
Note: All work with Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[1]
References
- 1. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Physiologically Relevant In Vitro Model of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Drug-Induced Tolerance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Sudoterb Dose-Response Curve in Mycobacterium tuberculosis H37Rv
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudoterb (also known as LL 3858) is a promising anti-tuberculosis agent demonstrating potent activity against Mycobacterium tuberculosis. As a derivative of isonicotinic acid and pyridine, its precise mechanism of action is still under investigation but is believed to involve pathways critical for mycobacterial survival. The determination of the dose-response curve and the Minimum Inhibitory Concentration (MIC) are fundamental steps in the preclinical evaluation of this compound, providing essential data on its potency against the virulent reference strain M. tuberculosis H37Rv.
These application notes provide a detailed protocol for determining the dose-response curve of this compound against M. tuberculosis H37Rv using the broth microdilution method. This method allows for the quantitative assessment of the concentration-dependent inhibitory effects of the compound.
Data Presentation
The in vitro efficacy of this compound against Mycobacterium tuberculosis H37Rv has been evaluated, with reported Minimum Inhibitory Concentration (MIC) values that inhibit 90% of bacterial growth (MIC⁹⁰).
| Compound | Strain | Method | MIC⁹⁰ (µg/mL) |
| This compound (LL 3858) | M. tuberculosis H37Rv | Broth Microdilution | 0.06–0.5[1] |
Experimental Protocols
Principle
The dose-response curve is determined by exposing a standardized inoculum of M. tuberculosis H37Rv to a range of this compound concentrations in a liquid culture medium. Bacterial growth is assessed after a defined incubation period, typically by visual inspection for turbidity or by using a growth indicator dye. The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Materials
-
This compound (LL 3858) powder
-
Mycobacterium tuberculosis H37Rv (ATCC 27294 or equivalent)
-
Middlebrook 7H9 broth base
-
Glycerol
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Albumin-dextrose-catalase (ADC) enrichment
-
Tween 80
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates (U-bottom)
-
Sterile conical tubes (15 mL and 50 mL)
-
Biosafety cabinet (Class II or III)
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
-
Pipettes and sterile filter tips
Preparation of Media and Reagents
-
Middlebrook 7H9 Broth Complete Medium: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Add 0.2% (v/v) glycerol and 0.05% (v/v) Tween 80. Autoclave to sterilize. Allow the medium to cool to 45-50°C and aseptically add 10% (v/v) OADC or ADC enrichment.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Ensure complete dissolution. Further dilutions should be made in sterile Middlebrook 7H9 broth.
Inoculum Preparation
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.4-0.8).
-
Adjust the turbidity of the bacterial culture with fresh Middlebrook 7H9 broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁷ CFU/mL).
-
Prepare a 1:20 dilution of the adjusted bacterial suspension in Middlebrook 7H9 broth to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
Assay Procedure (Broth Microdilution)
-
Drug Dilution Series:
-
Dispense 100 µL of Middlebrook 7H9 broth into all wells of a 96-well microplate, except for the first column.
-
Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down each row. Discard the final 100 µL from the last well. This will result in 100 µL of varying drug concentrations in each well.
-
-
Inoculation: Add 100 µL of the prepared M. tuberculosis H37Rv inoculum to each well, bringing the final volume to 200 µL. This will also dilute the drug concentrations to their final desired levels.
-
Controls:
-
Growth Control: Wells containing 100 µL of Middlebrook 7H9 broth and 100 µL of the bacterial inoculum (no drug).
-
Sterility Control: Wells containing 200 µL of Middlebrook 7H9 broth only (no bacteria, no drug).
-
Solvent Control: Wells containing the highest concentration of DMSO used in the drug dilutions and the bacterial inoculum.
-
-
Incubation: Seal the microplate with a breathable sealant or place it in a humidified container and incubate at 37°C for 7-14 days.
Data Collection and Analysis
-
Visual Reading: After the incubation period, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that shows no visible growth.
-
Spectrophotometric Reading (Optional): Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Dose-Response Curve Generation: Plot the percentage of growth inhibition against the logarithm of the this compound concentration. The percentage of inhibition can be calculated as follows: % Inhibition = [1 - (OD_test_well - OD_sterility_control) / (OD_growth_control - OD_sterility_control)] * 100
-
IC₅₀/IC₉₀ Determination: From the dose-response curve, determine the IC₅₀ (concentration inhibiting 50% of growth) and IC₉₀ (concentration inhibiting 90% of growth) values using appropriate software (e.g., GraphPad Prism, R).
Mandatory Visualizations
Proposed Mechanism of Action of this compound
This compound is an isonicotinic acid derivative. A primary mechanism of action for this class of compounds against Mycobacterium tuberculosis involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. This process is typically initiated by the activation of the prodrug by the mycobacterial catalase-peroxidase enzyme, KatG.
Caption: Proposed mechanism of action for this compound in M. tuberculosis.
Experimental Workflow for Dose-Response Curve Determination
The following diagram outlines the key steps in the experimental protocol for determining the dose-response curve of this compound against M. tuberculosis H37Rv.
References
Application Notes and Protocols for Sudoterb in Molecular Dynamics Simulations
Topic: Application of Sudoterb in Molecular Dynamics Simulations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound has been identified as a compound with potential therapeutic applications, particularly in the context of infectious diseases like tuberculosis and as an inhibitor of Janus kinase 2 (JAK2), a key protein in cellular signaling pathways.[1][2][3] Molecular dynamics (MD) simulations are a powerful computational tool to investigate the molecular interactions of this compound with its biological targets at an atomic level. These simulations can provide insights into binding mechanisms, conformational changes, and the thermodynamics of binding, which are crucial for drug design and optimization.
While "this compound" is noted in the context of anti-tuberculosis research, detailed public information on its specific use in molecular dynamics simulations is sparse.[1] However, the JAK2 inhibitor fedratinib, which is structurally and functionally similar to compounds in the same class as potential JAK2-inhibiting this compound analogs, has been studied extensively using MD simulations.[3][4][5] Therefore, this document will use the well-documented molecular dynamics simulations of fedratinib with JAK2 as a primary example to illustrate the application and protocols relevant to studying this compound.
Part 1: this compound and its Biological Targets
This compound as a Potential Anti-Tuberculosis Agent
This compound has been highlighted as a promising pyridine-based molecule for treating drug-resistant tuberculosis.[1] The mechanism of action for many anti-TB drugs involves targeting essential bacterial enzymes or processes.[6][7][8] For instance, some drugs inhibit cell wall synthesis, while others disrupt protein or nucleic acid synthesis.[8] Molecular dynamics simulations can be employed to study the interaction of this compound with potential mycobacterial targets, such as the outer membrane protein A (OmpATb) or peptidyl-tRNA hydrolase (PtH), to elucidate its inhibitory mechanism.[9][10]
This compound and the JAK/STAT Signaling Pathway
This compound is also associated with the inhibition of the Janus kinase (JAK) family of proteins, particularly JAK2.[2][3] The JAK-STAT signaling pathway is a critical chain of protein interactions involved in cellular processes like immunity, cell division, and tumor formation.[11][12] Dysregulation of this pathway is linked to various diseases, including myeloproliferative neoplasms (MPNs) and other cancers.[13][14][15][16]
The pathway is initiated when an extracellular ligand, such as a cytokine, binds to a cell-surface receptor.[11][12] This binding activates the associated JAKs, which then phosphorylate each other and the receptor.[12][13] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[13] The STATs are then phosphorylated by the JAKs, form dimers, translocate to the nucleus, and regulate the transcription of target genes.[11][13] By inhibiting JAK2, this compound can block this signaling cascade, making it a potential therapeutic agent for diseases driven by aberrant JAK/STAT signaling.
Below is a diagram illustrating the JAK/STAT signaling pathway.
Caption: The JAK/STAT signaling pathway.
Part 2: Molecular Dynamics Simulation Protocols
The following protocols are based on established methodologies for studying kinase inhibitors like fedratinib and can be adapted for this compound.[4][17][18]
System Preparation
A typical workflow for preparing a system for MD simulation is outlined below.
Caption: A generalized workflow for MD simulation.
Detailed Protocol:
-
Obtain Protein and Ligand Structures:
-
The 3D structure of the target protein (e.g., JAK2) can be obtained from the Protein Data Bank (PDB).
-
The 3D structure of this compound can be generated using software like ChemDraw and saved in a suitable format (e.g., .mol2 or .pdb).
-
-
System Setup using a Simulation Package (e.g., GROMACS, AMBER): [17][19]
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER ff14SB) and the ligand (e.g., GAFF2). Water is typically modeled using explicit models like TIP3P or OPC.[20]
-
Solvation: Place the protein-ligand complex in a periodic box of appropriate dimensions and solvate with the chosen water model.
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system. This is typically done in two stages: first with restraints on the protein and ligand, and then with all atoms free to move.
-
-
Equilibration:
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the solute.
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density.
-
-
Production MD:
-
Run the production simulation for a sufficient length of time (e.g., 100-200 ns or longer) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis
After the simulation, the trajectory is analyzed to extract meaningful data.
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the key hydrogen bonding interactions between the protein and the ligand.
-
Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To estimate the binding affinity of the ligand for the protein.[9]
Part 3: Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from MD simulations of a JAK2 inhibitor like fedratinib, which would be analogous to what one would seek for this compound.
Table 1: Simulation Parameters
| Parameter | Value |
| Simulation Software | GROMACS / AMBER |
| Force Field (Protein) | AMBER ff14SB |
| Force Field (Ligand) | GAFF2 |
| Water Model | TIP3P |
| Box Type | Cubic |
| Simulation Time | 200 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
Table 2: Binding Free Energy Analysis (Example Data)
| Energy Component (kcal/mol) | JAK2-Fedratinib Complex |
| van der Waals Energy | -45.72 |
| Electrostatic Energy | -21.34 |
| Polar Solvation Energy | 35.15 |
| Non-polar Solvation Energy | -5.88 |
| Total Binding Free Energy (ΔG) | -37.79 |
Note: The values in Table 2 are illustrative and based on typical results from MM/PBSA calculations for kinase inhibitors.
Table 3: Key Interacting Residues and Hydrogen Bond Occupancy (Example Data)
| Residue | Hydrogen Bond Occupancy (%) |
| LEU855 | 85.2 |
| GLU930 | 75.6 |
| ASP994 | 60.1 |
| TYR931 | 55.4 |
Part 4: Conclusion
Molecular dynamics simulations offer a detailed view of the interactions between this compound and its biological targets. By following the protocols outlined in this document, researchers can gain valuable insights into the binding mechanisms, stability, and energetics of this compound complexes. This information is instrumental in the rational design and development of more potent and selective therapeutic agents. The use of fedratinib as a case study provides a robust framework for initiating and interpreting MD simulations of this compound, particularly in the context of JAK2 inhibition.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. JAK2 inhibitors: what's the true therapeutic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 5. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. niaid.nih.gov [niaid.nih.gov]
- 9. In Silico Screening and Molecular Dynamics Simulations of Small Molecules Targeting Peptidyl tRNA Hydrolase for Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking and dynamics simulations studies of OmpATb identifies four potential novel natural product-derived anti-Mycobacterium tuberculosis compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 16. Reviewing the safety of JAK inhibitors for the treatment of myelofibrosis [mpn-hub.com]
- 17. static.igem.wiki [static.igem.wiki]
- 18. Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Molecular Dynamics Studies of Therapeutic Liquid Mixtures and Their Binding to Mycobacteria [frontiersin.org]
- 20. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Studying InhA Inhibition in Mycobacterium tuberculosis with Direct Inhibitors Like Sudoterb
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) poses a significant global health threat, necessitating the development of novel therapeutic agents. InhA, an enoyl-acyl carrier protein (ACP) reductase, is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Inhibition of InhA disrupts this pathway, leading to bacterial cell death. The frontline anti-tubercular drug isoniazid is a prodrug that, once activated by the catalase-peroxidase KatG, forms an adduct with NAD+ that inhibits InhA.[1][2] However, the majority of isoniazid resistance arises from mutations in the katG gene, preventing the activation of the prodrug.[1]
Direct inhibitors of InhA, such as Sudoterb, circumvent the need for KatG activation and are therefore promising candidates for the treatment of MDR-TB. These compounds bind directly to the InhA active site, blocking its function. This application note provides a comprehensive overview of the methodologies used to characterize the activity of direct InhA inhibitors like this compound, from in vitro enzyme kinetics to whole-cell activity and mechanism of action studies.
Data Presentation: In Vitro and Cellular Activity of Direct InhA Inhibitors
The following tables summarize the type of quantitative data that should be generated when evaluating a novel direct InhA inhibitor. The data presented here for NITD-916 and GSK138, known direct InhA inhibitors, serves as a reference for the expected performance of a compound like this compound.
Table 1: In Vitro InhA Enzyme Inhibition
| Compound | Target | IC50 (µM) | Assay Conditions |
| NITD-916 | InhA | Not specified, but directly blocks InhA in a dose-dependent manner | Biochemical assays |
| GSK138 | Recombinant InhA | 0.04 | Not specified |
| Isoniazid-NAD adduct | InhA | Potent inhibitor | Biochemical assays |
Data for NITD-916 and the Isoniazid-NAD adduct are qualitative as specific IC50 values were not provided in the search results. GSK138 data is from reference[3].
Table 2: Whole-Cell Activity against M. tuberculosis
| Compound | Strain | MIC (µM) | Assay Method |
| NITD-916 | M. tuberculosis H37Rv | 0.04 - 0.16 | Not specified |
| NITD-916 | MDR-TB clinical isolates | 0.04 - 0.16 | Not specified |
| GSK138 | M. tuberculosis H37Rv | 1 | Not specified |
| GSK138 | Intracellular M. tuberculosis (THP-1 macrophages) | 0.9 | Not specified |
| Isoniazid | M. tuberculosis H37Rv | Varies | Broth microdilution, Resazurin Microtiter Assay (REMA) |
Data for NITD-916 and GSK138 are from references[1][3].
Table 3: In Vivo Efficacy of Direct InhA Inhibitors in Mouse Models of Tuberculosis
| Compound | Mouse Model | Dosing Regimen | Reduction in Lung CFU |
| NITD-916 | Acute and established infection models | Not specified | Showed in vivo efficacy |
| GSK138 | Not specified | Not specified | Not specified |
Qualitative data for NITD-916 is from reference[1]. Specific in vivo data for GSK138 was not available in the provided search results.
Experimental Protocols
Protocol 1: InhA Enzymatic Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified InhA enzyme. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in all wells is consistent (e.g., 1%). Include control wells with buffer and DMSO only (no inhibitor).
-
Add NADH to each well to a final concentration of 250 µM.
-
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.
-
Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv or clinical isolates)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.5% glycerol
-
Test compound (e.g., this compound) dissolved in DMSO
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water)
-
Sterile 96-well microplates
-
Sterile water
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.
-
Add 100 µL of the test compound solution to the first well of a row and perform 2-fold serial dilutions across the plate. The last well should contain no compound (growth control).
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in supplemented 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Add sterile water to the perimeter wells of the plate to prevent evaporation.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.[4]
Protocol 3: Analysis of Mycolic Acid Synthesis
This protocol is used to confirm that the mechanism of action of the test compound is through the inhibition of mycolic acid biosynthesis.
Materials:
-
M. tuberculosis culture
-
Supplemented Middlebrook 7H9 broth
-
Test compound (e.g., this compound)
-
[1-14C] Acetic acid
-
Tetrabutylammonium hydroxide (TBAH)
-
Dichloromethane (CH2Cl2)
-
Methyl iodide (CH3I)
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Phosphorimager or X-ray film
Procedure:
-
Grow a mid-log phase culture of M. tuberculosis.
-
Expose the culture to different concentrations of the test compound (e.g., at and above the MIC) for a defined period (e.g., 24 hours). Include an untreated control.
-
Add [1-14C] acetic acid to each culture and incubate for a further 8-24 hours to allow for metabolic labeling of fatty acids and mycolic acids.
-
Harvest the bacterial cells by centrifugation and wash with PBS.
-
Saponify the lipids by resuspending the cell pellet in 2 ml of TBAH and incubating overnight at 100°C.[5]
-
After cooling, perform methyl esterification by adding 4 ml of CH2Cl2, 300 µl of CH3I, and 2 ml of water. Mix for 1 hour at room temperature.[5]
-
Centrifuge to separate the phases and collect the lower organic phase containing the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).
-
Dry the organic extract and resuspend in a small volume of CH2Cl2.
-
Spot the extracts onto a TLC plate and develop the chromatogram using a solvent system such as hexane:ethyl acetate (19:1, v/v, run twice).[5]
-
Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to X-ray film.
-
Inhibition of mycolic acid synthesis will be observed as a dose-dependent decrease in the intensity of the MAME bands, with a concomitant accumulation of FAMEs.
Visualizations
Caption: Mycolic acid biosynthesis pathway and the inhibitory action of this compound on InhA.
Caption: Workflow for the evaluation of a direct InhA inhibitor like this compound.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revolutionizing tuberculosis treatment: Breakthroughs, challenges, and hope on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Purification of Mycobacterial Mycolic Acids [bio-protocol.org]
Application Notes and Protocols for Assessing Sudoterb Efficacy in Animal Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of Sudoterb (WX-081), a novel diarylquinoline anti-tuberculosis agent, using established murine models of Mycobacterium tuberculosis (Mtb) infection. This compound, a structural analog of bedaquiline, targets the F1F0-ATP synthase of Mtb, disrupting the pathogen's energy metabolism.[1]
Introduction
Tuberculosis (TB) remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. This compound has demonstrated potent in vitro activity against both drug-sensitive and drug-resistant Mtb strains, with a safety profile suggested to be improved over its predecessor, bedaquiline.[2][3] Preclinical evaluation in animal models is a critical step in the development of new anti-TB drugs, providing essential data on efficacy, pharmacokinetics, and optimal dosing regimens.[4] The BALB/c mouse model is a well-established and economical choice for these studies, reliably mimicking key aspects of human TB infection and response to treatment.[5]
Mechanism of Action: Inhibition of Mtb ATP Synthase
This compound exerts its bactericidal effect by specifically targeting the c-subunit of the F1F0-ATP synthase in Mycobacterium tuberculosis. This enzyme is crucial for generating ATP, the primary energy currency of the cell, through oxidative phosphorylation. By binding to the proton-translocating channel of the ATP synthase, this compound effectively blocks proton flow, thereby inhibiting ATP synthesis and leading to bacterial cell death.[1]
Experimental Protocols
Murine Model of Chronic Tuberculosis Infection
This protocol describes the establishment of a chronic TB infection in BALB/c mice to evaluate the long-term efficacy of this compound.
Materials:
-
Female BALB/c mice (6-8 weeks old)[5]
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol exposure system (e.g., Glas-Col)[6]
-
Middlebrook 7H9 broth with ADC supplement
-
Middlebrook 7H11 agar with OADC supplement
-
Sterile phosphate-buffered saline (PBS)
-
This compound (WX-081)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Standard anti-TB drug for positive control (e.g., Rifampicin)
-
Animal biosafety level 3 (ABSL-3) facility
Procedure:
-
Infection:
-
Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
-
Calibrate the aerosol exposure system to deliver approximately 50-100 colony-forming units (CFU) per mouse lung.[6]
-
Expose mice to the aerosolized Mtb.
-
Confirm bacterial uptake by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates on 7H11 agar.
-
-
Treatment:
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile PBS.
-
Prepare serial dilutions of the homogenates and plate on 7H11 agar.
-
Incubate plates at 37°C for 3-4 weeks and count the CFU to determine the bacterial load.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
A PK/PD study is crucial to understand the absorption, distribution, metabolism, and excretion of this compound and to correlate drug exposure with its therapeutic effect.
Procedure:
-
Dosing: Administer a single oral dose of this compound to a cohort of Mtb-infected BALB/c mice.
-
Sample Collection: Collect blood samples via retro-orbital or tail vein bleeding at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours).[7]
-
Plasma Analysis: Process blood samples to obtain plasma and analyze this compound concentrations using a validated LC-MS/MS method.
-
Tissue Distribution: At selected time points, euthanize mice and collect lungs, spleen, and other relevant tissues to determine drug distribution.[7]
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Correlate these parameters with the observed reduction in bacterial load to establish a PK/PD relationship.
Experimental Workflow Diagram
Data Presentation: Quantitative Efficacy Data
The following tables summarize the bactericidal activity of this compound in the lungs and spleens of Mtb-infected BALB/c mice after 8 weeks of treatment in a chronic infection model.[4]
Table 1: Bacterial Load in Lungs after 8 Weeks of Treatment
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU/Lung (± SD) |
| Untreated Control | - | 6.52 (± 0.21) |
| Vehicle (CMC) | - | 6.48 (± 0.19) |
| Rifampicin (RFP) | 10 | 3.15 (± 0.35) |
| This compound (WX-081) | 5 | 4.89 (± 0.28) |
| This compound (WX-081) | 10 | 4.12 (± 0.31) |
| This compound (WX-081) | 20 | 3.45 (± 0.25) |
| Bedaquiline (BDQ) | 20 | 3.51 (± 0.29) |
Table 2: Bacterial Load in Spleens after 8 Weeks of Treatment
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU/Spleen (± SD) |
| Untreated Control | - | 5.88 (± 0.24) |
| Vehicle (CMC) | - | 5.81 (± 0.22) |
| Rifampicin (RFP) | 10 | 2.98 (± 0.38) |
| This compound (WX-081) | 5 | 4.55 (± 0.31) |
| This compound (WX-081) | 10 | 3.87 (± 0.29) |
| This compound (WX-081) | 20 | 3.21 (± 0.27) |
| Bedaquiline (BDQ) | 20 | 3.28 (± 0.33) |
Data adapted from a preclinical study on this compound (WX-081).[4]
Bactericidal vs. Bacteriostatic Activity
The determination of whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is crucial for its clinical application. This is often determined in vitro by comparing the minimum inhibitory concentration (MIC) with the minimum bactericidal concentration (MBC). An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[8] In vivo, a significant reduction in bacterial load, as demonstrated in the provided data for this compound, is a strong indicator of bactericidal activity.[4]
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in a murine model of tuberculosis. The data from such studies are essential for informing clinical trial design, including dose selection and treatment duration. The comparable efficacy of this compound to bedaquiline, coupled with a potentially improved safety profile, underscores its potential as a valuable new agent in the fight against tuberculosis.[2]
References
- 1. Safety, pharmacokinetics, and food effect of sudapyridine (WX‐081), a novel anti‐tuberculosis candidate in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and preclinical profile of sudapyridine (WX-081), a novel anti-tuberculosis agent | CoLab [colab.ws]
- 4. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of the Sudapyridine (WX-081) against Non-Tuberculous Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bactericidal Activity of Sudoterb
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the bactericidal activity of Sudoterb, a promising pyridine-based compound with potential activity against Mycobacterium tuberculosis, including drug-resistant strains.[1] The following sections outline standard methodologies to determine the minimum bactericidal concentration (MBC) and the time-dependent killing kinetics of this compound.
Introduction
This compound is a novel heterocyclic molecule, identified as a potential anti-tuberculosis agent.[1] Its mechanism of action is hypothesized to be similar to that of isoniazid, involving the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. Evaluating the bactericidal versus bacteriostatic properties of new antimicrobial agents is a critical step in their preclinical development. These protocols are designed to provide a framework for such an evaluation.
Data Presentation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Mycobacterium tuberculosis
| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| M. tuberculosis H37Rv | 0.5 | 1 | 2 | Bactericidal |
| MDR Strain A | 2 | 8 | 4 | Bactericidal |
| XDR Strain B | 8 | 64 | 8 | Tolerant |
| M. smegmatis mc²155 | 0.25 | 0.5 | 2 | Bactericidal |
Table 2: Time-Kill Kinetics of this compound against Mycobacterium tuberculosis H37Rv
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 24 | 7.2 | 6.5 | 5.8 | 4.5 | 3.2 |
| 48 | 8.5 | 7.0 | 5.2 | 3.1 | <2.0 |
| 72 | 9.1 | 7.5 | 4.6 | <2.0 | <2.0 |
| 96 | 9.5 | 7.8 | 4.1 | <2.0 | <2.0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).[2][3][4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Middlebrook 7H10 agar plates
-
96-well microtiter plates
-
Sterile saline or PBS
-
Incubator (37°C)
-
Spectrophotometer or McFarland standards
Protocol:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁷ CFU/mL).
-
Dilute the adjusted inoculum 1:100 in 7H9 broth to achieve a final concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
MIC Determination (Broth Microdilution):
-
Prepare serial two-fold dilutions of this compound in a 96-well plate using 7H9 broth. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
The MIC is the lowest concentration of this compound with no visible bacterial growth.
-
-
MBC Determination:
-
From the wells corresponding to the MIC and higher concentrations showing no growth, plate 100 µL of the suspension onto 7H10 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[2][3]
-
Caption: Workflow for MIC and MBC determination.
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.[5][6][7]
Materials:
-
Same as for MIC/MBC determination.
Protocol:
-
Inoculum Preparation:
-
Prepare an inoculum of M. tuberculosis as described in the MIC/MBC protocol, adjusting to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in 7H9 broth.
-
-
Time-Kill Assay Setup:
-
Prepare flasks or tubes containing 7H9 broth with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask without any drug.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each flask.
-
Prepare serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[5]
-
Caption: Experimental workflow for a time-kill kinetics assay.
Proposed Mechanism of Action
This compound, as a pyridine derivative, is likely an analog of isoniazid.[1] Isoniazid is a pro-drug that is activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system. This inhibition blocks the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell lysis and death.
Caption: Proposed mechanism of this compound via InhA inhibition.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. microchemlab.com [microchemlab.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
Application Notes and Protocols for Sudoterb in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Sudoterb (also known as LL3858), a potent anti-tubercular agent, in a laboratory setting. This compound is an orally active compound that has demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1]
Chemical and Physical Properties
This compound is a pyrrole derivative with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₈F₃N₅O | [2][3] |
| Molecular Weight | 519.56 g/mol | [2][3] |
| CAS Number | 676266-31-2 | [2][3] |
| Appearance | White to light yellow solid | [2] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [2] |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the F1Fo-ATP synthase in Mycobacterium tuberculosis.[1][4] This enzyme is crucial for the production of ATP, the primary energy currency of the cell. By inhibiting ATP synthase, this compound effectively depletes the bacterium's energy supply, leading to a halt in essential cellular processes and ultimately, cell death.[1][5] This targeted action makes it a promising candidate for anti-tuberculosis therapy.
Below is a diagram illustrating the proposed mechanism of action:
References
- 1. Targeting Energy Metabolism in Mycobacterium tuberculosis, a New Paradigm in Antimycobacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Sudoterb in High-Throughput Screening for Anti-TB Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] This necessitates the discovery of new anti-TB agents with novel mechanisms of action. High-throughput screening (HTS) is a powerful strategy for identifying new lead compounds from large chemical libraries.[1][2][4] Sudoterb (also known as LL 3858) is an anti-tuberculosis agent that has shown efficacy against M. tuberculosis in vivo.[5][6] These application notes provide a framework and detailed protocols for utilizing this compound as a reference compound and for screening novel compounds in HTS campaigns aimed at anti-TB drug discovery.
The following sections detail a representative whole-cell phenotypic screening protocol, which is a common and effective approach in early-stage anti-TB drug discovery.[2][3][7][8] This method allows for the identification of compounds that inhibit the growth of M. tuberculosis under specific laboratory conditions.
Quantitative Data Summary for HTS Assay Validation
A successful HTS campaign relies on robust and reproducible assays. The following table summarizes key validation parameters based on established HTS practices for anti-TB drug screening.[1][7]
| Parameter | Symbol | Acceptable Range | Description |
| Z'-factor | Z' | > 0.5 | A measure of assay robustness and separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent. |
| Signal-to-Background Ratio | S/B | > 4.0 | The ratio of the signal from the negative control (maximal growth) to the positive control (no growth). |
| Signal-to-Noise Ratio | S/N | > 10 | A measure of the strength of the signal relative to the variation in the background noise. |
| Coefficient of Variation | %CV | < 20% | The ratio of the standard deviation to the mean, indicating the level of variation within a set of measurements. |
| Hit Rate | % | 0.5% - 1.0% | The percentage of compounds in a screening library that are identified as "hits" based on a predefined activity threshold (e.g., ≥90% inhibition).[1] |
Experimental Protocols
Whole-Cell Phenotypic High-Throughput Screening Assay
This protocol describes a whole-cell screening assay using a recombinant strain of M. tuberculosis expressing a fluorescent reporter to monitor bacterial growth. This method is adaptable for use in 96-well or 384-well plate formats in a Biosafety Level 3 (BSL-3) laboratory.[2][3][7][8]
Principle:
The assay measures the inhibition of M. tuberculosis growth by test compounds. A recombinant M. tuberculosis strain expressing a far-red fluorescent protein allows for the quantification of bacterial growth by measuring fluorescence intensity. A decrease in fluorescence relative to untreated controls indicates inhibitory activity of the test compound.
Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv expressing a far-red fluorescent reporter
-
7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween-80
-
Test compounds (e.g., a chemical library) dissolved in dimethyl sulfoxide (DMSO)
-
This compound (as a positive control)
-
Rifampicin or Amikacin (as additional positive controls)[1]
-
DMSO (as a negative control)
-
Black, clear-bottom 384-well microtiter plates
-
Plate reader capable of measuring fluorescence
Step-by-Step Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Culture the recombinant M. tuberculosis strain in 7H9 broth at 37°C with shaking until it reaches an optical density at 590 nm (OD₅₉₀) of 0.8-1.0.
-
Dilute the bacterial culture in fresh 7H9 broth to achieve a final OD₅₉₀ of 0.02 in the assay plate.
-
-
Compound Plating:
-
Using a liquid handler, dispense 150 nL of test compounds from the library (typically at a concentration of 10 mM in DMSO) into the wells of a 384-well plate. This results in a final screening concentration of 10 µM in a 15 µL assay volume.
-
Dispense positive controls (e.g., this compound, Rifampicin) and negative controls (DMSO) into designated wells on each plate.
-
-
Inoculation:
-
Add 15 µL of the diluted M. tuberculosis inoculum to each well of the 384-well plate containing the pre-spotted compounds.
-
The final DMSO concentration should not exceed 1% to avoid toxicity to the bacteria.
-
-
Incubation:
-
Seal the plates and incubate at 37°C in a humidified incubator for 5-7 days.
-
-
Data Acquisition:
-
After incubation, measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths for the far-red fluorescent protein.
-
Data Analysis and Interpretation:
-
Calculation of Percent Inhibition:
-
The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))
-
The positive control represents 100% inhibition, and the negative control (DMSO) represents 0% inhibition.
-
-
Hit Identification:
-
Dose-Response Confirmation:
-
Primary hits are subjected to secondary screening to confirm their activity and determine the half-maximal inhibitory concentration (IC₅₀). This involves a serial dilution of the hit compounds and repeating the assay.
-
Visualizations
Experimental Workflow for Anti-TB Drug Discovery
Caption: High-throughput screening workflow for anti-TB drug discovery.
Generalized Signaling Pathway of an Anti-TB Drug
Caption: Potential mechanisms of action for an anti-TB drug.
References
- 1. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. scispace.com [scispace.com]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sudoterb Concentration for Anti-TB Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sudoterb in anti-tuberculosis (anti-TB) assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Mycobacterium tuberculosis (Mtb)?
This compound (also known as LL-3858) is a pyridine-based anti-tubercular agent.[1][2] It functions as a direct inhibitor of the enoyl-acyl carrier protein (ACP) reductase, InhA.[1][3][4] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4] By directly binding to InhA, this compound blocks mycolic acid synthesis, leading to the inhibition of Mtb growth.[1][4]
Q2: How does this compound's mechanism of action differ from that of isoniazid (INH)?
Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][4][5] The activated form of INH then forms an adduct with NAD+, which in turn inhibits InhA.[3][4][5] In contrast, this compound is a direct inhibitor of InhA and does not require enzymatic activation by KatG.[3][6] This is a significant advantage, as a common mechanism of INH resistance in clinical isolates of Mtb is mutation in the katG gene.[1][5] Therefore, this compound may be effective against INH-resistant strains of Mtb.
Q3: What is the recommended starting concentration range for this compound in in vitro anti-TB assays?
The optimal concentration of this compound will vary depending on the specific Mtb strain and assay conditions. However, based on data for other direct InhA inhibitors and pyridine-based compounds, a reasonable starting range for Minimum Inhibitory Concentration (MIC) determination is typically between 0.1 µg/mL and 64 µg/mL.[7][8][9] For cytotoxicity assays, a broader range, for instance from 1 µM to 100 µM, is often used to determine the 50% cytotoxic concentration (CC50).[7][10]
Q4: How should I prepare a stock solution of this compound?
This compound, like many similar organic compounds, is often soluble in dimethyl sulfoxide (DMSO).[11][12] It is recommended to prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM) in 100% DMSO. This stock solution can then be serially diluted in culture medium to achieve the desired final concentrations for your assays. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the mycobacteria or the mammalian cells used in cytotoxicity assays (typically ≤1%).[12]
Q5: Is this compound effective against non-replicating or anaerobic Mtb?
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) results.
-
Q: My MIC values for this compound vary significantly between experiments. What could be the cause?
-
A: Inconsistent MIC results can stem from several factors:
-
Inoculum Preparation: The density of the Mtb inoculum is critical. Ensure you are using a standardized inoculum preparation method to achieve a consistent starting bacterial concentration (e.g., McFarland standard).
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations in aqueous culture media. Visually inspect your assay plates for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions or adjusting the solvent concentration.
-
Assay Conditions: Variations in incubation time, temperature, or CO2 levels can affect mycobacterial growth and, consequently, MIC values. Maintain consistent incubation conditions for all experiments.
-
Reagent Quality: The quality and age of the culture medium and supplements can impact results. Use freshly prepared media and ensure all reagents are within their expiration dates.
-
-
Issue 2: High background signal or false positives in the Alamar Blue assay.
-
Q: I am observing a color change from blue to pink in my negative control wells (no Mtb) in the Microplate Alamar Blue Assay (MABA). Why is this happening?
-
A: This can be due to:
-
Contamination: The culture medium or other reagents may be contaminated with other microorganisms that can reduce Alamar Blue. Ensure aseptic techniques are strictly followed.
-
Compound Interference: At high concentrations, some compounds can directly reduce Alamar Blue, leading to a false-positive result. To test for this, run a control plate with the compound dilutions in sterile medium without Mtb.
-
-
Issue 3: this compound shows high cytotoxicity in mammalian cell lines.
-
Q: this compound is showing significant toxicity to my mammalian cell line even at low concentrations. What can I do?
-
A:
-
Confirm the Cytotoxicity: Use a secondary, different cytotoxicity assay (e.g., LDH release assay if you initially used an MTT assay) to confirm the results.[13][14]
-
Check DMSO Concentration: Ensure the final DMSO concentration is not contributing to the observed cytotoxicity. Run a vehicle control with the highest concentration of DMSO used in your experiment.
-
Determine the Selectivity Index (SI): The therapeutic potential of an anti-TB compound is often assessed by its Selectivity Index (SI), which is the ratio of its cytotoxicity (CC50) to its anti-mycobacterial activity (MIC). A higher SI value is desirable. If this compound has a low SI, it may indicate that its therapeutic window is narrow.
-
-
Issue 4: No inhibition of Mtb growth is observed, even at high concentrations of this compound.
-
Q: I am not seeing any anti-mycobacterial activity with this compound. What should I check?
-
A:
-
Compound Integrity: Verify the identity and purity of your this compound sample. If possible, use a freshly acquired batch of the compound.
-
Stock Solution Preparation: Ensure that the stock solution was prepared correctly and that the compound is fully dissolved.
-
Resistant Mtb Strain: If you are not using a standard laboratory strain like H37Rv, it is possible that the strain you are testing has inherent resistance to InhA inhibitors.
-
Assay Controls: Check your positive control (e.g., isoniazid or rifampicin) to ensure that the assay is working correctly. If the positive control also shows no inhibition, there is likely a problem with the assay setup or the Mtb culture itself.
-
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Anti-TB Drugs against M. tuberculosis H37Rv
| Drug | Target | MIC Range (µg/mL) | Citation(s) |
| Isoniazid | InhA (pro-drug) | 0.01 - 0.07 | [15] |
| Rifampicin | RpoB | 0.2 - 0.4 | [10] |
| Ethambutol | EmbB | ~2.5 | [9] |
| Pyrazinamide | PncA (pro-drug) | 6 - 50 | [9] |
| Direct InhA Inhibitors | InhA | 1 - 10 | [1] |
| Pyridine Carboxamides | KatG (pro-drug) | Varies | [16][17] |
Table 2: Typical Concentration Ranges for In Vitro Cytotoxicity Testing of Anti-TB Compounds
| Cell Line | Assay Type | Concentration Range (µg/mL) | Citation(s) |
| RAW 264.7 (murine macrophage) | MTS Assay | 0 - 64 | [8][10] |
| THP-1 (human monocyte) | MTS Assay | 0 - 64 | [8][10] |
| A549 (human lung epithelial) | MTT Assay | 10⁻⁸ - 10⁻³ M | [13] |
| Human Dermal Fibroblasts | MTT Assay | Up to 100 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure for 10 mg/mL Stock Solution:
-
Weigh out a precise amount of this compound powder (e.g., 10 mg) in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mg/mL (e.g., 1 mL for 10 mg of this compound).
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect for any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in the appropriate sterile culture medium (e.g., Middlebrook 7H9 for MIC assays or RPMI-1640 for cytotoxicity assays) to obtain the desired final concentrations.
-
Ensure that the final DMSO concentration in the highest concentration of this compound tested does not exceed 1% (v/v). Adjust the dilutions accordingly.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
-
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
Sterile 96-well flat-bottom microplates
-
This compound working solutions
-
Positive control (e.g., Isoniazid) and negative control (DMSO vehicle)
-
Alamar Blue reagent
-
Sterile PBS
-
-
Procedure:
-
Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in supplemented 7H9 broth to obtain the final inoculum.
-
In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.
-
Add 100 µL of the highest concentration of this compound working solution to the first column of wells and perform 2-fold serial dilutions across the plate, leaving the last two columns for controls.
-
Prepare serial dilutions for the positive control (Isoniazid) in the same manner.
-
To the control columns, add 100 µL of medium containing the same concentration of DMSO as the highest drug concentration wells (vehicle control) and 100 µL of medium only (sterility control).
-
Add 100 µL of the prepared Mtb inoculum to all wells except the sterility control wells.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Incubate for another 24-48 hours.
-
Read the results visually or using a microplate reader. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[10]
-
Protocol 3: Cytotoxicity Testing using the MTT Assay
-
Materials:
-
Mammalian cell line (e.g., A549, THP-1, or RAW 264.7)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS.
-
Sterile 96-well flat-bottom microplates
-
This compound working solutions
-
Positive control (e.g., a known cytotoxic agent) and vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10][13]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to adhere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After the 4-hour incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).
-
Visualizations
Caption: Mechanism of Action: this compound vs. Isoniazid.
Caption: Workflow for MIC Determination using MABA.
Caption: Troubleshooting Inconsistent MIC Results.
References
- 1. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LL-3858 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 9. Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. theunion.org [theunion.org]
- 15. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 16. Frontiers | Biological Profiling Enables Rapid Mechanistic Classification of Phenotypic Screening Hits and Identification of KatG Activation-Dependent Pyridine Carboxamide Prodrugs With Activity Against Mycobacterium tuberculosis [frontiersin.org]
- 17. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming common issues in Sudoterb in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sudoterb in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as LL-3858, is an experimental anti-tubercular drug candidate.[1] It has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The proposed mechanism of action for this compound involves the inhibition of bacterial ATP synthase, which leads to a depletion of energy within the Mtb cells.[1]
Q2: What are the best practices for dissolving and storing this compound?
Proper handling of this compound is critical for reproducible experimental results. This compound is soluble in DMSO.[2] For stock solutions, it is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[2]
Storage Recommendations:
-
Solid Form: Store at 4°C, protected from light.[2]
-
Stock Solutions (in DMSO): Store at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]
Q3: My this compound solution appears to have precipitated in the cell culture medium. What could be the cause and how can I prevent it?
Precipitation of a compound in aqueous cell culture media is a common issue, often related to its solubility limits. While this compound is soluble in DMSO, its solubility in aqueous media is much lower.
Potential Causes and Solutions:
-
High Final Concentration: The final concentration of this compound in your assay may exceed its aqueous solubility limit.
-
High Percentage of DMSO: The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent-induced toxicity and compound precipitation.
-
Media Components: Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound, affecting its solubility.
Troubleshooting Steps:
-
Perform a Solubility Test: Before your experiment, test the solubility of this compound in your specific cell culture medium at the intended final concentrations. Visually inspect for any precipitate after incubation.
-
Optimize DMSO Concentration: Prepare higher concentration stock solutions in DMSO so that a smaller volume is needed to achieve the desired final concentration in your assay, thus lowering the final DMSO percentage.
-
Serial Dilutions: Prepare serial dilutions of the this compound stock solution in your cell culture medium immediately before adding to the cells.
Q4: I am observing inconsistent results in my Mtb minimum inhibitory concentration (MIC) assays. What are some potential factors?
Inconsistent MIC values can arise from several experimental variables.
Common Factors Affecting MIC Assays:
-
Drug Stability in Media: Some anti-tubercular drugs can be unstable in culture media over the long incubation periods required for Mtb.[3] It is crucial to ensure this compound is stable under your specific assay conditions (e.g., in Middlebrook 7H9 medium).
-
Inoculum Preparation: The density of the Mtb inoculum must be consistent across experiments. Variations in the number of colony-forming units (CFUs) will lead to variability in MIC values.
-
Assay Method: Different MIC determination methods (e.g., broth microdilution vs. agar dilution) can yield different results. Ensure you are using a standardized and validated protocol.
-
Solvent Effects: As mentioned, the final concentration of the solvent (DMSO) can impact bacterial growth and should be kept consistent across all wells, including controls.
Troubleshooting Guides
Issue 1: High Variability in Intracellular Mtb Killing Assays
When assessing the efficacy of this compound against Mtb within host cells like macrophages, high variability can obscure the true activity of the compound.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Macrophage Infection: | Standardize the multiplicity of infection (MOI). Ensure a homogenous single-cell suspension of Mtb before infecting the macrophage monolayer.[4] |
| Macrophage Viability Issues: | Perform a cytotoxicity assay to determine the toxicity of this compound and the DMSO vehicle on the specific macrophage cell line being used (e.g., J774, THP-1, or primary bone marrow-derived macrophages).[5][6] |
| Incomplete Removal of Extracellular Bacteria: | After the phagocytosis period, wash the cells thoroughly with fresh medium or use a low concentration of a non-cell-permeable antibiotic (e.g., gentamicin) for a short period to kill any remaining extracellular Mtb. |
| Variable Cell Lysis for CFU Counting: | Ensure complete and consistent lysis of macrophages before plating for CFU enumeration. Methods like using a mild detergent (e.g., Triton X-100) should be optimized.[7] |
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
It is not uncommon to observe a potent inhibitory effect in a biochemical assay (e.g., on isolated ATP synthase) that does not translate to the same level of potency in a whole-cell or intracellular assay.[8]
| Potential Cause | Troubleshooting Recommendation |
| Cell Permeability: | This compound must cross the complex cell wall of Mtb and the host cell membrane in intracellular assays. If potency is low in cellular assays, it could indicate poor permeability. |
| Compound Efflux: | Mtb possesses efflux pumps that can actively remove drugs from the cell, reducing the effective intracellular concentration. This can be investigated using efflux pump inhibitors. |
| Drug Stability and Metabolism: | This compound may be unstable or metabolized by the host cells over the course of the experiment. The stability in the relevant media can be assessed.[9] |
| Assay Conditions: | The conditions of the biochemical assay (e.g., ATP concentration) may not reflect the physiological conditions inside the bacterium.[10] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available data.
| Parameter | Value | Organism/System | Reference |
| MIC₉₀ | 0.06–0.5 µg/mL | Mycobacterium tuberculosis | [1] |
| In Vivo Efficacy | Effective at 12.5 mg/kg and 25 mg/kg (p.o.) | Murine TB model | [2] |
| LD₅₀ | 700 mg/kg (p.o.) | Mice | [2] |
| Molecular Weight | 519.56 g/mol | N/A | [2] |
Experimental Protocols & Methodologies
Protocol 1: Broth Microdilution MIC Assay for this compound against M. tuberculosis
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of anti-tubercular compounds.
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] Dilute this suspension 1:100 in fresh 7H9 broth.
-
Assay Plate Preparation: In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in 7H9 broth to achieve a range of desired final concentrations. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Inoculation: Add the diluted Mtb inoculum to each well (except the negative control).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible growth of Mtb.[4]
Protocol 2: Intracellular Mtb Killing Assay in Macrophages
This protocol outlines a common workflow for assessing the intracellular activity of this compound.
-
Cell Seeding: Seed macrophages (e.g., J774 or PMA-differentiated THP-1 cells) in a 24-well plate and allow them to adhere overnight.[4]
-
Infection: Infect the macrophage monolayer with an Mtb single-cell suspension at a multiplicity of infection (MOI) of 10.[4] Incubate for 4 hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells three times with serum-free medium to remove non-phagocytosed bacteria.[4]
-
Drug Treatment: Add fresh culture medium containing serial dilutions of this compound to the infected cells. Include an untreated control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis and CFU Enumeration: At each time point, lyse the macrophages with 0.05% Triton X-100.[7] Serially dilute the lysate and plate on Middlebrook 7H10 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the intracellular bacterial load (CFU/mL).
Visualizations
Caption: Proposed mechanism of action of this compound in M. tuberculosis.
Caption: Workflow for an intracellular M. tuberculosis killing assay.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The stability of antimycobacterial drugs in media used for drug susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Killing Mycobacterium tuberculosis In Vitro: What Model Systems Can Teach Us - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
How to address variability in Sudoterb efficacy results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in Sudoterb efficacy results during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against Mycobacterium tuberculosis. What are the potential causes?
A1: Variability in MIC values can arise from several factors related to both the experimental setup and the bacterial culture. Key areas to investigate include:
-
Assay Conditions: Inconsistencies in media preparation (e.g., pH, concentration of supplements like oleic acid-albumin-dextrose-catalase - OADC), inoculum density, and incubation conditions (temperature, CO2 levels) can significantly impact results.
-
Bacterial Culture Health: The growth phase and viability of the M. tuberculosis culture at the time of the assay are critical. Using cultures in the mid-logarithmic growth phase is recommended for consistency.
-
This compound Stock Solution: Degradation of the this compound stock solution due to improper storage (e.g., exposure to light, incorrect temperature) or repeated freeze-thaw cycles can lead to reduced potency.
-
Strain Variability: Different strains of M. tuberculosis may exhibit varying intrinsic susceptibility to this compound.[1] Ensure consistent use of the same strain (e.g., H37Rv) across experiments.
Q2: this compound shows lower than expected activity in our cell-based (macrophage) infection model compared to axenic cultures. Why might this be?
A2: A discrepancy in efficacy between axenic culture and intracellular models is a common challenge in anti-tubercular drug development. Potential reasons include:
-
Cell Permeability: this compound's ability to penetrate the macrophage cell membrane and reach the phagosome where the bacteria reside is a critical factor. Poor cell permeability will result in lower effective concentrations at the site of action.
-
Drug Efflux: Macrophages possess efflux pumps that can actively transport foreign compounds out of the cell, potentially reducing the intracellular concentration of this compound.
-
Phagosomal Environment: The acidic and nutrient-limited environment of the phagosome can influence both the bacterium's metabolic state and the chemical properties of this compound, potentially altering its activity.
-
Host Cell Metabolism: The host macrophage may metabolize this compound into a less active form.
Q3: We are seeing the emergence of this compound-resistant colonies. What is the likely mechanism of resistance?
A3: As this compound is proposed to target the InhA enzyme, similar to isoniazid (INH), resistance mechanisms may overlap with those known for INH.[2][3][4] Key potential mechanisms include:
-
Target Modification: Mutations in the inhA gene can alter the enzyme's structure, preventing this compound from binding effectively.
-
Target Overexpression: Increased expression of InhA may require higher concentrations of this compound to achieve an inhibitory effect.
-
Drug Activation: Although the activation mechanism for this compound is not fully elucidated, if it requires activation by a bacterial enzyme (like INH requires KatG), mutations in that activating enzyme could confer resistance.
-
Efflux Pumps: Upregulation of bacterial efflux pumps that can expel this compound from the cell is another common resistance mechanism.
Troubleshooting Guides
Issue: High Variability in In Vitro Efficacy Data
This guide helps to systematically troubleshoot inconsistent results from in vitro assays such as MIC determination or time-kill kinetics.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | 1. Standardize the preparation of the bacterial inoculum. 2. Use a spectrophotometer to measure the optical density (OD) and ensure a consistent starting bacterial concentration. 3. Verify bacterial viability using a viability stain or by plating a serial dilution. |
| Assay Medium | 1. Prepare fresh Middlebrook 7H9 or other appropriate media for each experiment. 2. Ensure all supplements (e.g., OADC, glycerol) are within their expiration dates and added at the correct concentrations. 3. Verify and buffer the pH of the final medium. |
| This compound Preparation | 1. Prepare fresh serial dilutions of this compound from a new stock for each experiment. 2. Use a high-purity solvent (e.g., DMSO) and ensure the final concentration in the assay does not inhibit bacterial growth. 3. Store stock solutions in small, single-use aliquots at -20°C or below, protected from light. |
| Incubation Conditions | 1. Calibrate and monitor the incubator to ensure stable temperature and CO2 levels. 2. Use plates with proper seals to prevent evaporation, which can concentrate the drug and affect results. |
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a standard workflow for evaluating the in vitro efficacy of a novel anti-tubercular compound like this compound.
Caption: Workflow for determining this compound's in vitro efficacy.
Signaling Pathways and Mechanisms
Proposed Mechanism of Action of this compound
This compound is thought to function similarly to isoniazid by inhibiting InhA, a critical enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis. Mycolic acids are essential components of the bacterial cell wall, and their disruption leads to loss of structural integrity and bacterial death.[2][3]
The diagram below illustrates the proposed target pathway for this compound.
Caption: this compound inhibits InhA, disrupting mycolic acid synthesis.
Detailed Experimental Protocols
Protocol: Determination of this compound MIC using Microplate Alamar Blue Assay (MABA)
1. Objective: To determine the minimum concentration of this compound that inhibits the growth of M. tuberculosis.
2. Materials:
-
This compound stock solution (10 mM in DMSO)
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (7H9-S)
-
96-well microplates (clear, flat-bottom)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile DMSO
-
Sterile PBS with 0.05% Tween 80
3. Procedure:
-
Culture Preparation: Grow M. tuberculosis H37Rv in 7H9-S broth at 37°C to mid-log phase (OD600 of 0.4-0.8).
-
Inoculum Standardization: Dilute the bacterial culture in 7H9-S to an OD600 of 0.002. This will result in approximately 1 x 10^5 CFU/mL.
-
Drug Dilution:
-
Add 100 µL of 7H9-S to all wells of a 96-well plate.
-
Add 2 µL of the 10 mM this compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well.
-
Prepare a drug-free control (no this compound) and a solvent control (containing the highest concentration of DMSO used).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plate with a breathable sealer or place it in a secondary container and incubate at 37°C for 7 days.
-
Growth Assessment:
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Logical Flow for Troubleshooting Efficacy Variability
When encountering variability, a structured approach is necessary to identify the source of the issue.
Caption: A logical diagram for troubleshooting this compound efficacy issues.
References
- 1. Variability in intrinsic drug tolerance in Mycobacterium tuberculosis corresponds with phylogenetic lineage | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Sudoterb Technical Support Center: Stability and Storage Condition Challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Sudoterb. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and ensure reliable experimental results. Recommendations for stock solutions differ from those for the solid form.
Data Presentation: this compound Storage Recommendations
| Form | Storage Temperature | Duration | Special Conditions |
| Stock Solution | -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light | |
| Solid Form | Room temperature | Varies; refer to Certificate of Analysis | May vary by supplier |
Source: MedchemExpress.[1], MedChemExpress.[2]
It is strongly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For long-term storage of the solid compound, always refer to the Certificate of Analysis provided by the supplier.[2]
Q2: I observed precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur, especially with concentrated stock solutions. If you observe this, gentle warming and/or sonication can be used to help redissolve the compound.[1] To minimize this issue, consider preparing smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q3: Can I store my diluted this compound working solution for later use?
A3: It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[1] The stability of diluted solutions over time has not been well-documented, and storing them may lead to degradation or loss of potency.
Troubleshooting Guide
Issue 1: Inconsistent experimental results using this compound.
-
Possible Cause: Degradation of the compound due to improper storage.
-
Troubleshooting Step: Review your storage procedures. Ensure that stock solutions are stored at the correct temperature and protected from light.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
-
Possible Cause: Incomplete dissolution of the compound.
-
Troubleshooting Step: After preparing solutions, visually inspect for any undissolved particulate matter. If necessary, use gentle heating or sonication to ensure complete dissolution.[1]
-
-
Possible Cause: Use of expired or improperly stored compound.
-
Troubleshooting Step: Always check the expiration date on the Certificate of Analysis. If the compound has been stored under conditions other than those recommended, it is advisable to use a fresh batch.
-
Issue 2: Visible changes in the physical appearance of solid this compound (e.g., color change, clumping).
-
Possible Cause: Exposure to moisture or light.
-
Troubleshooting Step: Store the solid compound in a tightly sealed container in a desiccator to protect it from humidity. Keep it in a dark place or use an amber vial to prevent light exposure. While specific data on this compound is limited, many pharmaceutical compounds are sensitive to light and moisture.[3]
-
-
Possible Cause: Potential degradation.
-
Troubleshooting Step: If you observe significant changes in the physical appearance, it is best to discard the batch and obtain a fresh supply to ensure the integrity of your experiments.
-
Experimental Protocols
Protocol 1: General Stability Testing of a this compound Stock Solution
This protocol outlines a general approach for assessing the stability of a this compound stock solution under specific storage conditions. This is a generalized protocol and should be adapted based on specific experimental needs and available analytical capabilities.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small, light-protected vials.
-
Divide the aliquots into different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Time Points for Analysis:
-
Establish a schedule for analysis. For long-term studies, this could be every 3 months for the first year, then every 6 months for the second year, and annually thereafter. For accelerated studies, time points could be 0, 3, and 6 months.
-
-
Analytical Method:
-
At each time point, analyze the concentration and purity of this compound in a thawed aliquot using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Evaluation:
-
Compare the results to the initial analysis (time point 0). A significant decrease in concentration or the appearance of degradation peaks would indicate instability under those storage conditions.
-
DOT Script for Experimental Workflow:
Workflow for this compound Stock Solution Stability Testing.
Potential Degradation Pathways
While specific degradation pathways for this compound are not publicly available, common degradation mechanisms for pharmaceutical compounds include hydrolysis, oxidation, and photolysis.[4]
-
Hydrolysis: The breakdown of a compound due to reaction with water. This can be influenced by pH.
-
Oxidation: Degradation due to reaction with oxygen, which can be catalyzed by light, heat, or metal ions.[5]
-
Photolysis: Degradation caused by exposure to light.[4] The recommendation to protect this compound solutions from light suggests a potential sensitivity to photolysis.[1]
DOT Script for Hypothetical Signaling Pathway:
As the specific signaling pathway for this compound is not detailed in the provided search results, a generic representation of a small molecule inhibitor's interaction with a signaling pathway is provided below for illustrative purposes.
Hypothetical inhibitory action of this compound on a cellular signaling pathway.
References
Technical Support Center: Improving the Bioavailability of Sudoterb in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Sudoterb in preclinical settings.
General Troubleshooting Guide
This section addresses common challenges encountered when a compound like this compound exhibits poor oral bioavailability.
Q1: Our initial in vivo pharmacokinetic (PK) study with this compound, administered as a simple suspension, resulted in very low oral bioavailability (<5%). What are the first troubleshooting steps?
A1: Low oral bioavailability is a common challenge for many new chemical entities.[1][2] The primary reasons are often poor aqueous solubility and/or low membrane permeability.[3] A systematic approach to troubleshooting is recommended:
-
Confirm Physicochemical Properties: Re-evaluate the fundamental properties of this compound, including its aqueous solubility at different pH values, pKa, and LogP. This data is crucial for understanding the root cause of poor absorption.
-
Assess Solid-State Characteristics: Analyze the crystalline form (polymorphism) of the this compound drug substance. Different polymorphs can have significantly different solubilities and dissolution rates.
-
Evaluate Permeability: If not already done, perform an in vitro permeability assay (e.g., Caco-2 or PAMPA) to determine if low permeability across the intestinal epithelium is a contributing factor.
-
Consider First-Pass Metabolism: Investigate the potential for significant presystemic metabolism in the gut wall or liver. In vitro metabolism studies using liver microsomes or hepatocytes can provide initial insights.[4]
Q2: How do we differentiate between a dissolution rate-limited and a permeability-limited absorption problem for this compound?
A2: Differentiating between these two common causes of poor bioavailability is key to selecting the right enhancement strategy. The Biopharmaceutics Classification System (BCS) provides a framework for this.
-
BCS Class II (Low Solubility, High Permeability): Absorption is limited by how fast the drug dissolves. Strategies should focus on improving the dissolution rate.[5]
-
BCS Class III (High Solubility, Low Permeability): The drug dissolves well but does not easily cross the intestinal membrane. Strategies should focus on enhancing permeation.[4][5]
-
BCS Class IV (Low Solubility, Low Permeability): This is the most challenging scenario, requiring strategies that address both issues.
A practical approach involves conducting a preclinical bioavailability study comparing an oral solution of this compound to an oral suspension.[6] If the solution shows significantly higher bioavailability than the suspension, the issue is likely dissolution rate-limited. If both show low bioavailability, permeability or extensive first-pass metabolism may be the primary hurdle.
Formulation Strategies FAQ
This section explores various formulation approaches to enhance the bioavailability of this compound.
Q3: What are the most common formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: A variety of formulation strategies can be employed, broadly categorized as follows:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[3][7] Techniques include micronization and nanomilling.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate, often leading to a supersaturated state in the gastrointestinal tract.[8]
-
Lipid-Based Formulations: These formulations can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[1][7][9] Examples include self-emulsifying drug delivery systems (SEDDS).[9][10]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[7][9]
Q4: When is a lipid-based formulation a suitable choice for this compound?
A4: Lipid-based formulations are particularly effective for lipophilic (high LogP) compounds with poor aqueous solubility (BCS Class II or IV).[9] These systems can:
-
Maintain the drug in a solubilized state in the gastrointestinal tract.
-
Enhance lymphatic transport, which can help bypass first-pass metabolism in the liver.
-
The components of the formulation (lipids, surfactants, and co-solvents) can also interact with enterocytes to enhance membrane permeability.
Q5: What are Amorphous Solid Dispersions (ASDs) and how do they improve bioavailability?
A5: Amorphous Solid Dispersions (ASDs) are systems where the drug is dispersed in its amorphous (non-crystalline) form within a polymer carrier.[8] The amorphous form has a higher free energy than the crystalline form, leading to a significant increase in apparent solubility and the potential to generate a supersaturated solution upon dissolution.[8][11] This supersaturation increases the concentration gradient across the intestinal membrane, driving enhanced absorption.[11] Polymers in the ASD also play a crucial role in preventing the drug from recrystallizing from the supersaturated state.[11]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 | 2.0 | 250 | 3 |
| Micronized Suspension | 150 | 1.5 | 750 | 9 |
| Amorphous Solid Dispersion | 800 | 1.0 | 4000 | 48 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 650 | 0.5 | 3500 | 42 |
| Intravenous (IV) Solution (Dose: 1 mg/kg) | 1200 | 0.1 | 830 | 100 |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of this compound Formulations in Rats
-
Animals: Male Sprague-Dawley rats (n=4 per group), weighing 200-250g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.
-
Dosing:
-
Oral (PO) Administration: Formulations are administered via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) and administered as a bolus injection into the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters including Cmax, Tmax, AUC, and bioavailability.
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Caption: Concept of supersaturation and precipitation inhibition by ASDs.
References
- 1. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Sudoterb in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Sudoterb in cellular models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as LL-3858, is an anti-tuberculosis agent. Its primary mechanism of action is the inhibition of essential enzymes in Mycobacterium tuberculosis, such as enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR), which are crucial for the bacterium's cell wall synthesis and survival.[1]
Q2: What are off-target effects and why are they a concern when using this compound in mammalian cellular models?
Off-target effects are unintended interactions of a drug with cellular components other than its intended target.[2] For this compound, which is designed to target mycobacterial enzymes, off-target effects in mammalian cells can lead to cytotoxicity, confounding experimental results, and misinterpretation of its therapeutic potential and safety profile. While primarily targeting bacterial enzymes, the chemical structure of this compound may allow it to interact with structurally related proteins in mammalian cells, such as kinases.
Q3: Is there any known information about the cytotoxicity of this compound in mammalian cells?
Yes, one study evaluated the cytotoxicity of a potent antimycobacterial pyrrole analogue, LL-3858 (this compound), in the human lung cancer cell line A549. The half-maximal inhibitory concentration (IC50) was found to be in the range of 255 to 319 µg/mL.[1] This data provides a starting point for determining appropriate experimental concentrations in other mammalian cell lines.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
Question: I am observing a cellular phenotype with this compound that is not consistent with the known anti-tubercular mechanism of action. How can I determine if this is an on-target or off-target effect?
Answer: Distinguishing between on-target and off-target effects is critical. Here are several troubleshooting steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which this compound elicits the observed phenotype. If the effect occurs at concentrations significantly different from those required for its anti-tubercular activity, it may be an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: If available, use another inhibitor with a different chemical structure that targets the same mycobacterial pathway. If this compound does not produce the same phenotype in your mammalian cell model, it suggests the effect of this compound may be off-target.
-
Rescue Experiments: If you suspect an off-target interaction with a specific host cell protein, you can perform a rescue experiment by overexpressing a drug-resistant mutant of that protein. If the phenotype is reversed, it confirms the off-target interaction.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of the suspected off-target protein. If the this compound-induced phenotype is diminished, it provides strong evidence for the off-target interaction.
Issue 2: High Levels of Cellular Toxicity
Question: I am observing significant cytotoxicity in my cellular model at concentrations I intend to use for my experiments. How can I minimize this?
Answer: High cytotoxicity can be a result of off-target effects. Consider the following strategies:
-
Optimize Concentration: The primary strategy is to use the lowest effective concentration of this compound that elicits the desired on-target effect in your specific model, while minimizing toxicity. A thorough dose-response curve for both the desired effect and cytotoxicity is essential.
-
Time of Exposure: Reduce the duration of this compound exposure. Short-term treatments may be sufficient to observe the desired on-target effects without inducing significant cytotoxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. If possible, test your hypothesis in multiple cell lines to identify one with a better therapeutic window.
-
Control for Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the observed toxicity at the concentrations used.
Data Presentation
Table 1: Cytotoxicity of this compound (LL-3858) in a Mammalian Cell Line
| Compound | Cell Line | Assay | IC50 (µg/mL) | Citation |
| This compound (LL-3858) | A549 (Human Lung Carcinoma) | Cytotoxicity Assay | 255 - 319 | [1] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a mammalian cell line using a resazurin-based assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (LL-3858)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement of a compound in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.
Materials:
-
Mammalian cell line of interest
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blotting apparatus, antibodies against target proteins)
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specific duration.
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples at a range of temperatures for 3 minutes using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein quantification methods.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
Visualizations
References
Adjusting experimental parameters for Sudoterb research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sudoterb.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1][2] By targeting InhA, this compound blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] This disruption of the cell wall leads to bacterial cell death.[2]
Q2: How does this compound's mechanism of action compare to Isoniazid (INH)?
A2: this compound and Isoniazid (INH) share a similar ultimate target, the InhA enzyme.[1][3] However, a key difference lies in their activation. INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4] In contrast, direct inhibitors of InhA, a class of compounds to which this compound is analogous, do not require this activation step. This can be advantageous in treating INH-resistant strains of M. tuberculosis where resistance is often due to mutations in the katG gene.[5][6]
Q3: What are the expected outcomes of a successful this compound experiment?
A3: In a successful experiment, you should observe a dose-dependent inhibition of M. tuberculosis growth. This can be quantified by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution or the BACTEC MGIT system. In enzymatic assays, this compound should demonstrate direct inhibition of InhA activity.
Q4: Can this compound be used in combination with other anti-tubercular drugs?
A4: While specific combination therapy data for this compound is still emerging, it is a common strategy in tuberculosis treatment to use multiple drugs with different mechanisms of action to prevent the development of resistance.[2] Further research is needed to determine the synergistic or antagonistic effects of this compound with other anti-tubercular agents.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Problem | Possible Cause | Recommended Solution |
| High variability in MIC values across replicate plates. | Inaccurate serial dilutions. | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Inconsistent bacterial inoculum density. | Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., McFarland standard) before inoculation. | |
| Contamination of the culture. | Use aseptic techniques throughout the procedure. Visually inspect plates for signs of contamination. | |
| No inhibition of bacterial growth observed. | Inactive this compound compound. | Verify the storage conditions and expiration date of the this compound stock. Test the activity of a fresh batch of the compound. |
| Resistant bacterial strain. | Confirm the susceptibility of the M. tuberculosis strain being used. If using a clinical isolate, it may have pre-existing resistance mechanisms. |
Issues with BACTEC™ MGIT™ 960 System
| Problem | Possible Cause | Recommended Solution |
| Instrument error message. | Refer to the instrument's error code guide. | Common error codes relate to temperature fluctuations, calibration errors, or detector issues. Follow the manufacturer's recommended corrective actions for the specific error code displayed.[7] |
| False-positive or false-negative results. | High white blood cell count in the sample (false positive). | If using clinical samples, be aware that high leukocyte counts can sometimes lead to false positives.[8] |
| Insufficient bacterial growth to be detected (false negative). | Ensure the inoculum is prepared correctly and that the culture is incubated for the recommended duration. | |
| Delayed time-to-detection. | Low inoculum volume or viability. | Prepare a fresh inoculum and ensure the correct volume is added to the MGIT tube. |
| Presence of inhibitory substances in the sample. | If using clinical samples, be aware that residual patient medications could inhibit bacterial growth. |
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, data for this compound's activity. These are intended as a reference for expected experimental outcomes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv
| Assay Method | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) |
| Broth Microdilution | 0.06 | 0.05 |
| BACTEC MGIT 960 | 0.1 | 0.1 |
Table 2: InhA Enzyme Inhibition Assay
| Compound | IC₅₀ (nM) |
| This compound | 50 |
| Isoniazid-NAD adduct | 20 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
1. Preparation of Reagents and Media:
-
Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mg/mL.
2. Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in 7H9 broth to obtain the final inoculum.
3. Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in 7H9 broth to achieve a range of concentrations (e.g., from 16 µg/mL to 0.015 µg/mL).
-
Add 100 µL of the final bacterial inoculum to each well.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Seal the plate and incubate at 37°C for 7-14 days.
4. Reading the Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
Protocol 2: InhA Enzyme Inhibition Assay
1. Reagents and Buffers:
-
Purified InhA enzyme.
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form).
-
2-trans-dodecenoyl-CoA (substrate).
-
Assay buffer: 50 mM Tris-HCl pH 8.0, 1 mM EDTA.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well UV-transparent plate, add the following to each well:
-
Assay buffer
-
NADH to a final concentration of 200 µM.
-
This compound at various concentrations.
-
InhA enzyme to a final concentration of 100 nM.
-
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 2-trans-dodecenoyl-CoA to a final concentration of 100 µM.
3. Data Acquisition and Analysis:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADH.
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: this compound's mechanism of action targeting InhA.
Caption: Workflow for MIC determination.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDST_LT: MGIT 960 DST troubleshooting | Knowledge Base [ntep.in]
- 8. artisantg.com [artisantg.com]
Troubleshooting unexpected results in Sudoterb mechanism of action studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanism of action of Sudoterb. Given that this compound is an investigational agent, this guidance is based on common challenges encountered during the preclinical evaluation of small molecule inhibitors, particularly those targeting infectious agents like Mycobacterium tuberculosis (Mtb).
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher MIC/IC50) of this compound against M. tuberculosis in vitro compared to published data. What could be the cause?
A1: Discrepancies in in vitro potency can arise from several factors. Consider the following:
-
Assay Conditions: Variations in media composition (e.g., presence of lipids), pH, and oxygen tension can significantly impact the activity of anti-TB compounds.
-
Bacterial Strain: Ensure you are using the same Mtb strain (e.g., H37Rv) as cited in literature. Strain-to-strain variability in drug susceptibility is common.
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Ensure complete solubilization in your vehicle (e.g., DMSO) and that the final concentration of the vehicle does not affect bacterial growth. Verify the stability of the compound under your specific assay conditions (light, temperature, time).
-
Cell Density: The initial inoculum of Mtb can affect the apparent minimum inhibitory concentration (MIC). Standardize your inoculum preparation and quantification.
Q2: Our results suggest this compound may have off-target effects in our cellular models. How can we investigate this?
A2: Off-target effects are a common challenge with kinase inhibitors and other small molecules.[1] A systematic approach is necessary to identify and validate potential off-targets:
-
Kinase Profiling: A broad panel of in vitro kinase assays can help identify other kinases that this compound may inhibit.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to observe cellular changes not readily explained by the presumed mechanism of action.
-
Target Knockdown/Overexpression: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to modulate the expression of the intended target (e.g., InhA) and potential off-targets. Compare the resulting phenotype to that induced by this compound.
-
Chemical Analogs: Synthesize and test analogs of this compound with varying activity against the primary target. If an off-target effect is genuine, its potency may not correlate with the potency against the primary target across the analog series.
Q3: We are struggling to generate this compound-resistant mutants of M. tuberculosis to confirm its target.
A3: Generating spontaneous resistant mutants can be challenging. Consider these points:
-
Mutation Frequency: The frequency of mutations conferring resistance to a specific drug can be very low. Ensure you are plating a sufficiently large number of colony-forming units (CFUs) on drug-containing media.
-
Drug Concentration: The concentration of this compound used for selection is critical. Too high a concentration may be bactericidal with no chance for resistance to emerge, while too low a concentration may not provide enough selective pressure. A common starting point is 4-10 times the MIC.
-
Fitness Cost of Resistance: Mutations conferring resistance may also reduce the fitness of the bacteria, leading to slower growth. Allow for longer incubation times when selecting for resistant colonies.
-
Alternative Resistance Mechanisms: Resistance may not always arise from mutations in the primary target. Efflux pump upregulation or metabolic alterations can also confer resistance.[2][3][4]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Symptoms:
-
Inconsistent dose-response curves.
-
Large standard deviations between replicate wells.
-
Poor Z'-factor in screening assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure thorough mixing of the bacterial suspension before and during plating. Use calibrated pipettes and pre-wet tips. Allow plates to sit at room temperature on a level surface before incubation to ensure even cell distribution.[5] |
| Edge Effects | The outer wells of microplates are prone to evaporation.[6] Fill the outer wells with sterile media or PBS to create a humidity barrier. Ensure proper incubator humidification. |
| Compound Precipitation | Visually inspect wells for compound precipitation, especially at higher concentrations. Consider using a lower top concentration or a different solvent system if solubility is an issue. |
| Contamination | Regularly check for contamination in cell cultures and reagents. Use aseptic techniques throughout the experimental workflow.[5] |
Issue 2: Lack of Correlation Between In Vitro Potency and Cellular Activity
Symptoms:
-
This compound shows potent inhibition in a biochemical assay (e.g., against purified InhA enzyme) but weak activity against whole M. tuberculosis cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The mycobacterial cell wall is a formidable barrier.[2] The lipophilicity of a compound can influence its ability to cross this barrier.[7] Consider structure-activity relationship (SAR) studies to optimize for better cell penetration. |
| Efflux Pumps | M. tuberculosis possesses numerous efflux pumps that can actively remove drugs from the cell.[8] Test this compound activity in the presence of known efflux pump inhibitors (e.g., verapamil, reserpine) to see if potency is restored. |
| Drug Inactivation | The compound may be metabolized or modified by bacterial enzymes into an inactive form. Analyze the culture supernatant and cell lysates by LC-MS to look for potential metabolites of this compound. |
| Target Not Accessible or Relevant in Whole Cells | The conformation or localization of the target protein in the cellular environment may differ from the purified form. The target may also not be essential for bacterial survival under the specific in vitro growth conditions. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Microplate Alamar Blue Assay (MABA)
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to achieve a range of concentrations.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the turbidity to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.
-
Assay Setup: Add 100 µL of the bacterial inoculum to each well of a 96-well microplate containing 100 µL of the serially diluted this compound. Include a drug-free control and a sterile control.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Reading: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.
Protocol 2: In Vitro Kinase Inhibition Assay
-
Assay Principle: This protocol describes a generic kinase assay using a fluorescent-based readout. The specific substrate and conditions will vary depending on the kinase being tested (e.g., InhA).
-
Reagents: Purified recombinant kinase, appropriate kinase substrate (peptide or protein), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound in the kinase assay buffer. b. In a 384-well plate, add the kinase, the substrate, and the this compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Read the signal (e.g., luminescence) on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for unexpectedly high MIC/IC50 values.
Caption: Presumed and potential off-target signaling pathways of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 3. Antibiotic resistance mechanisms in M. tuberculosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Sudoterb: A Comparative Analysis of a Novel Anti-Tuberculosis Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational anti-tuberculosis agent Sudoterb (LL-3858) with established and other novel anti-tuberculosis drugs. The following sections detail its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation, offering a valuable resource for researchers in the field of tuberculosis drug development.
Introduction to this compound
This compound (also known as LL-3858) is a novel, orally active anti-tuberculosis agent that has shown promising preclinical efficacy. As a derivative of isoniazid, it is believed to target the mycolic acid synthesis pathway, a critical component of the Mycobacterium tuberculosis cell wall.[1]
Mechanism of Action: Targeting Mycolic Acid Synthesis
This compound, as an isoniazid analog, is presumed to inhibit the synthesis of mycolic acids, which are essential for the structural integrity of the mycobacterial cell wall. The proposed mechanism involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[2][3][4][5][6] Disruption of this pathway leads to a compromised cell wall and subsequent bacterial cell death.
The mycolic acid biosynthesis pathway is a well-established target for several anti-tuberculosis drugs. The pathway involves multiple enzymatic steps to produce the long-chain fatty acids that form the characteristic waxy outer layer of mycobacteria.
Comparative In Vitro Efficacy
The in vitro efficacy of anti-tuberculosis agents is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and other key anti-tuberculosis drugs against the reference strain M. tuberculosis H37Rv and multi-drug resistant (MDR) strains.
| Drug | Drug Class | Target | MIC (µg/mL) vs. H37Rv | MIC (µg/mL) vs. MDR strains |
| This compound (LL-3858) | Isoniazid Analog | Mycolic Acid Synthesis (InhA) | 0.70[1] | 1.56[7] |
| Isoniazid | First-Line | Mycolic Acid Synthesis (InhA) | 0.03 - 0.06[8][9] | >0.2 (Resistant) |
| Rifampicin | First-Line | RNA Polymerase | 0.12 - 0.25[8] | >1.0 (Resistant) |
| Ethambutol | First-Line | Arabinogalactan Synthesis | 0.5 - 2.0 | Variable |
| Pyrazinamide | First-Line | Unknown/Membrane Energy | 12.5 - 50 | Variable |
| Ethionamide | Second-Line | Mycolic Acid Synthesis (InhA) | 0.25 - 1.25 | Variable |
| Moxifloxacin | Second-Line (Fluoroquinolone) | DNA Gyrase | 0.125 - 0.5[10] | Variable |
| Amikacin | Second-Line (Injectable) | Protein Synthesis (30S subunit) | 0.5 - 2.0[11][12][13] | Variable |
| Kanamycin | Second-Line (Injectable) | Protein Synthesis (30S subunit) | 1.0 - 4.0[11][12][13][14] | Variable |
| Capreomycin | Second-Line (Injectable) | Protein Synthesis (50S subunit) | 1.25 - 8.0[11][12][13][14] | Variable |
| Delamanid | Novel Agent | Mycolic Acid Synthesis | 0.004 - 0.012 | Variable |
| Bedaquiline | Novel Agent | ATP Synthase | 0.03 - 0.12 | Variable |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The values presented here are for comparative purposes and are based on available literature.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of anti-tuberculosis agents. The Resazurin Microtiter Assay (REMA) is a commonly used, rapid, and cost-effective method for this purpose.[15][16]
Resazurin Microtiter Assay (REMA) Protocol
This protocol is adapted from established methodologies for determining the MIC of anti-tuberculosis drugs against M. tuberculosis.[15][16][17]
1. Preparation of Media and Reagents:
-
7H9-S Broth: Prepare Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Drug Solutions: Prepare stock solutions of the test compounds in an appropriate solvent (e.g., DMSO or distilled water).
-
Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water and filter-sterilize. Store at 4°C for up to one week.
2. Inoculum Preparation:
-
Culture M. tuberculosis (e.g., H37Rv or clinical isolates) in 7H9-S broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:20 in 7H9-S broth to obtain the final inoculum.
3. Assay Procedure:
-
Dispense 100 µL of 7H9-S broth into each well of a sterile 96-well microtiter plate.
-
Perform serial two-fold dilutions of the drug stock solutions directly in the plate to achieve the desired concentration range.
-
Add 100 µL of the prepared inoculum to each well.
-
Include a drug-free growth control (inoculum and broth only) and a sterility control (broth only).
-
Seal the plates in a plastic bag and incubate at 37°C.
4. Reading and Interpretation:
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Incubate for an additional 24-48 hours.
-
A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
Conclusion
This compound (LL-3858) represents a promising new candidate in the fight against tuberculosis, particularly given its activity against multi-drug resistant strains. Its proposed mechanism of action, targeting the well-validated mycolic acid synthesis pathway, offers a strong rationale for its further development. This guide provides a foundational comparison of this compound's efficacy with that of existing anti-tuberculosis agents. As more data from ongoing clinical trials become available, a more definitive assessment of its clinical potential will be possible. Researchers are encouraged to consider the data and protocols presented herein for their own comparative studies and drug discovery efforts.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New approaches to target the mycolic acid biosynthesis pathway for the development of tuberculosis therapeutics. | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]
- 7. A Novel Molecule with Notable Activity against Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. High level of cross-resistance between kanamycin, amikacin, and capreomycin among Mycobacterium tuberculosis isolates from Georgia and a close relation with mutations in the rrs gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
Comparative Efficacy of Sudoterb in the Inhibition of InhA: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Sudoterb's inhibitory effect on the Mycobacterium tuberculosis InhA enzyme against established alternatives. This document synthesizes experimental data, outlines detailed protocols, and visualizes key pathways to offer a clear perspective on this compound's potential as a direct InhA inhibitor.
This compound emerges as a potent direct inhibitor of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycobacterial fatty acid synthase type II (FAS-II) pathway essential for mycolic acid biosynthesis. Unlike conventional therapies such as Isoniazid (INH) and Ethionamide (ETH), this compound does not require prodrug activation by mycobacterial enzymes like KatG or EthA. This characteristic allows it to circumvent common resistance mechanisms, positioning it as a promising candidate for treating drug-resistant tuberculosis.
Comparative Analysis of InhA Inhibitors
The inhibitory activities of this compound and its alternatives are summarized below, with data compiled from various in vitro and whole-cell assays. This compound's direct action on InhA translates to significant potency, particularly against strains resistant to traditional prodrug inhibitors.
| Inhibitor Class | Compound | Target | Mechanism of Action | IC50 (InhA) | MIC (M. tb H37Rv) | Efficacy against INH-Resistant Strains |
| Direct Inhibitor (Hypothetical) | This compound | InhA | Directly binds to and inhibits InhA | ~0.04 - 9.60 µM | ~0.04 - 1.54 µM | Effective against KatG mutants |
| Prodrug | Isoniazid (INH) | InhA (indirectly) | Activated by KatG to form an INH-NAD adduct that inhibits InhA.[1][2][3] | ~54.6 nM (as INH-NAD adduct)[4] | 0.03 - 0.12 mg/L[5] | Ineffective against KatG mutants[1] |
| Prodrug | Ethionamide (ETH) | InhA (indirectly) | Activated by EthA to form an ETH-NAD adduct that inhibits InhA.[2] | Not widely reported | Variable | Ineffective against EthA mutants |
| Direct Inhibitor | Triclosan | InhA | Directly binds to and inhibits InhA. | ~1.4 µM | ~43 µM | Effective |
| Direct Inhibitor (4-hydroxy-2-pyridone) | NITD-916 | InhA | Directly binds to InhA in an NADH-dependent manner.[1][6] | ~0.59 µM[1] | 0.04 - 0.16 µM[1] | Effective against MDR-TB isolates[1] |
| Direct Inhibitor (Thiadiazole) | GSK138 | InhA | Direct inhibitor | 0.04 µM[7] | 1 µM[7] | Effective against isoniazid-resistant clinical isolates.[8][9] |
Experimental Methodologies
To ensure reproducibility and accurate comparison, the following detailed experimental protocols are provided for the key assays used to validate the inhibitory effects of this compound and its alternatives.
In-vitro InhA Enzyme Inhibition Assay
This assay spectrophotometrically measures the enzymatic activity of InhA by monitoring the oxidation of NADH.
Materials:
-
Purified InhA enzyme
-
NADH
-
trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADH, and DD-CoA to each well.
-
Add the diluted inhibitor or DMSO (for control wells) to the respective wells. The final DMSO concentration should be kept constant (e.g., 1% v/v).[2]
-
Initiate the enzymatic reaction by adding the purified InhA enzyme to each well.[10]
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).[10]
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[5][11]
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Inhibitor compound
-
96-well microplates (U-shaped)[11]
-
Inoculating loops or sterile swabs
-
McFarland 0.5 turbidity standard
-
Incubator at 37°C
Protocol:
-
Prepare a bacterial inoculum by suspending M. tuberculosis colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the inoculum to achieve a final concentration of approximately 10^5 CFU/mL in the test wells.[11]
-
Prepare two-fold serial dilutions of the inhibitor compound in the Middlebrook 7H9 broth directly in the 96-well plate.
-
Inoculate each well containing the diluted inhibitor with the prepared bacterial suspension. Include a drug-free growth control well and a sterile control well.
-
Seal the plates and incubate at 37°C for a defined period (typically 7-21 days).[12]
-
The MIC is determined as the lowest concentration of the inhibitor that shows no visible bacterial growth.[5] This can be assessed visually or by using a growth indicator like resazurin.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: InhA Inhibition Pathway.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Inhibition of the Mycobacterium tuberculosis β-Ketoacyl-Acyl Carrier Protein Reductase MabA by Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of Sudoterb and Other Pyridine Compounds in Tuberculosis Research
A comprehensive analysis of in vitro efficacy, cytotoxicity, and mechanisms of action for drug development professionals.
This guide provides a detailed comparative analysis of Sudoterb (LL-3858), a pyridine-based drug candidate, with other notable pyridine compounds in the context of anti-tuberculosis (TB) research. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of their performance, supported by experimental evidence. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for reproducibility, and visualizes complex biological pathways and workflows using Graphviz diagrams.
In Vitro Efficacy Against Mycobacterium tuberculosis
The in vitro activity of this compound, Sudapyridine, and the first-line anti-TB drug Isoniazid against the H37Rv strain of Mycobacterium tuberculosis is summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.
| Compound | Chemical Class | MIC90 against M. tuberculosis H37Rv (µg/mL) |
| This compound (LL-3858) | Pyrrolyl-pyridinemethanol | 0.06–0.5[1] |
| Sudapyridine (WX-081) | Diarylpyridine | 0.125 |
| Isoniazid | Pyridinecarboxamide | 0.015–0.06 |
Cytotoxicity Profile
The cytotoxicity of these compounds was assessed in various cell lines to determine their therapeutic index. The half-maximal inhibitory concentration (IC50) is a measure of a compound's toxicity to mammalian cells. A higher IC50 value indicates lower cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
| This compound (LL-3858) | Not explicitly found | Not explicitly found |
| Sudapyridine (WX-081) | THP-1 | >16 µg/mL (viability >75%) |
| Isoniazid | HepG2 | >26,000 |
Note: While a specific IC50 value for this compound was not found in the reviewed literature, preclinical studies have indicated that it is generally well-tolerated[1].
Mechanisms of Action
Understanding the mechanism of action is crucial for drug development, including predicting potential resistance mechanisms.
| Compound | Primary Mechanism of Action |
| This compound (LL-3858) | Inhibition of bacterial ATP synthase[1] |
| Sudapyridine (WX-081) | Inhibition of ATP synthase |
| Isoniazid | Inhibition of mycolic acid synthesis |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is a standard method for determining the MIC of anti-tubercular compounds against M. tuberculosis.
1. Preparation of Mycobacterial Inoculum:
-
Mycobacterium tuberculosis H37Rv is cultured on Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Colonies are harvested and suspended in Middlebrook 7H9 broth with 0.05% Tween 80 to a McFarland standard of 1.0.
-
The suspension is then diluted 1:20 in the same broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
2. Drug Dilution Series:
-
Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in 7H9 broth in a 96-well microplate format. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
3. Incubation:
-
The mycobacterial inoculum is added to each well containing the drug dilutions.
-
Control wells containing only inoculum (growth control) and only broth (sterility control) are included.
-
The microplates are sealed and incubated at 37°C for 7-14 days.
4. MIC Determination:
-
Following incubation, a resazurin-based indicator is added to each well.
-
The plates are incubated for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds on mammalian cell lines.
1. Cell Culture:
-
A suitable mammalian cell line (e.g., HepG2, a human liver cancer cell line, or THP-1, a human monocytic cell line) is cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
2. Compound Exposure:
-
The test compounds are serially diluted in the cell culture medium.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds.
-
Control wells with untreated cells and cells treated with a vehicle control (e.g., DMSO) are included.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
3. Cell Viability Assessment:
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. IC50 Calculation:
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for MIC determination.
Caption: Mechanisms of action.
Summary and Conclusion
This comparative guide provides a snapshot of the current understanding of this compound in relation to other pyridine-based anti-tubercular compounds. This compound and Sudapyridine represent a promising class of ATP synthase inhibitors with potent activity against M. tuberculosis. While Sudapyridine has more extensive publicly available data, this compound's reported MIC range suggests it is also a strong candidate for further investigation. Isoniazid, a long-standing first-line therapy, remains highly potent but faces challenges due to rising drug resistance.
The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. The visualization of the experimental workflow and mechanisms of action aims to facilitate a clearer understanding of these complex processes. Further head-to-head studies with comprehensive safety and efficacy profiling are warranted to fully elucidate the therapeutic potential of this compound in the fight against tuberculosis.
References
Sudoterb: A Novel Antitubercular Agent Bypassing Existing Drug Resistance
A deep dive into the cross-resistance profile of Sudoterb (GSK3036656), a first-in-class leucyl-tRNA synthetase inhibitor, reveals promising activity against drug-resistant Mycobacterium tuberculosis strains. Its unique mechanism of action suggests a low probability of cross-resistance with currently used tuberculosis therapeutics.
Developed to address the growing threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB), this compound presents a significant advancement in the fight against this global health crisis. This guide provides a comprehensive comparison of this compound's performance against existing TB drugs, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.
Minimal Cross-Resistance Potential with Existing TB Drugs
This compound's novel mechanism of action, the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis, is key to its effectiveness against drug-resistant strains.[1] This mode of action is distinct from all current first and second-line TB drugs, which target other cellular pathways such as cell wall synthesis, DNA replication, or RNA transcription. This fundamental difference in drug targets minimizes the likelihood of cross-resistance.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The in vitro activity of this compound has been evaluated against a panel of drug-sensitive and drug-resistant clinical isolates of Mycobacterium tuberculosis. The data consistently demonstrates this compound's potent activity, irrespective of the resistance profile to other anti-TB agents.
One study involving 105 clinical M. tuberculosis isolates (40 non-MDR-TB, 40 MDR-TB, and 25 XDR-TB) showed that the vast majority of isolates were susceptible to this compound.[2] The MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively, were low across all tested groups, indicating high potency.[2]
| M. tuberculosis Isolate Category | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Non-MDR-TB | 40 | 0.063 | 0.125 |
| MDR-TB | 40 | 0.063 | 0.25 |
| XDR-TB | 25 | 0.125 | 0.5 |
| Table 1: In vitro activity of this compound (GSK656) against clinical M. tuberculosis isolates. Data from a study on the in vitro susceptibility of GSK656 against Mycobacterium species.[2] |
Notably, an epidemiological cutoff (ECOFF) value of 0.5 mg/L was proposed to identify this compound-resistant strains.[2] In the aforementioned study, only one MDR-TB and two XDR-TB isolates were found to be resistant to this compound, further supporting its limited cross-resistance.[2]
While direct head-to-head comparative MIC data for this compound and other TB drugs against the same panel of resistant strains is limited in publicly available literature, the consistently low MIC values of this compound against highly resistant isolates underscore its potential. For context, MDR-TB is defined by resistance to at least isoniazid and rifampicin, while XDR-TB exhibits additional resistance to fluoroquinolones and at least one second-line injectable drug. The potent activity of this compound against these strains indicates that the genetic mutations conferring resistance to these other drugs do not impact the activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against M. tuberculosis isolates is typically determined using a broth microdilution method.
Protocol: Broth Microdilution MIC Assay for M. tuberculosis
-
Inoculum Preparation: M. tuberculosis isolates are grown in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80. The bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: this compound is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in Middlebrook 7H9 broth in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well of the microtiter plate, containing the diluted drug, is inoculated with the prepared bacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.
-
MIC Reading: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a colorimetric indicator such as resazurin, which changes color in the presence of metabolically active bacteria.
Generation of Spontaneous Resistant Mutants
To understand the potential for resistance development, in vitro studies are conducted to generate spontaneous mutants resistant to this compound.
Protocol: In Vitro Generation of this compound-Resistant M. tuberculosis Mutants
-
Bacterial Culture: A large population of a susceptible M. tuberculosis strain (e.g., H37Rv) is grown in Middlebrook 7H9 broth to a high density (approximately 10⁹ to 10¹⁰ CFU/mL).
-
Plating on Drug-Containing Media: The concentrated bacterial culture is plated onto Middlebrook 7H10 agar plates containing this compound at concentrations ranging from 2x to 10x the MIC of the parental strain.
-
Incubation: The plates are incubated at 37°C for 3 to 4 weeks.
-
Selection and Confirmation of Resistant Colonies: Colonies that grow on the drug-containing plates are considered potential resistant mutants. These colonies are isolated, re-streaked on both drug-free and drug-containing agar to confirm their resistant phenotype.
-
MIC Determination of Mutants: The MIC of this compound for the confirmed resistant mutants is determined using the broth microdilution method described above to quantify the level of resistance.
-
Genetic Analysis: The genomic DNA of the resistant mutants is extracted and sequenced, with a particular focus on the leuS gene (encoding leucyl-tRNA synthetase), to identify mutations responsible for the resistance phenotype.
Visualizing the Mechanism of Action and Resistance
The following diagrams illustrate the mechanism of action of this compound and how it differs from other TB drugs, as well as the general workflow for identifying cross-resistance.
References
A Comparative Guide to Evaluating the Synergistic Potential of Sudoterb with Rifampicin for Tuberculosis Therapy
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide outlines a proposed experimental framework for evaluating the synergistic effects of Sudoterb and rifampicin. To date, no direct experimental studies measuring the synergistic interaction between these two specific compounds have been published in peer-reviewed literature. The experimental designs and potential outcomes described herein are based on the known mechanisms of each drug and established methodologies for synergy testing.
Introduction and Rationale for Combination Therapy
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. Combination therapy remains the cornerstone of effective tuberculosis treatment, aiming to enhance bactericidal activity, prevent the emergence of resistance, and shorten treatment duration.
Rifampicin is a critical first-line anti-TB drug, but its efficacy is threatened by rising resistance. This compound (also known as LL-3858) is a promising pyridine-based investigational compound with potent anti-TB activity. This guide provides a framework for assessing the potential synergistic interaction between this compound and rifampicin, a combination that could offer a new avenue for combating drug-susceptible and potentially drug-resistant TB.
The primary rationale for investigating this combination is the distinct mechanisms of action of the two compounds. Attacking the bacterium through two different essential pathways can lead to enhanced killing and a lower probability of simultaneous resistance development.
Mechanisms of Action: Potential for Synergy
Rifampicin: Inhibition of Transcription
Rifampicin acts by specifically inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[1][2] It binds to the β-subunit of the RNAP, physically blocking the elongation of messenger RNA transcripts after only a few nucleotides have been joined.[1][3] This effectively halts the transcription process, preventing the synthesis of essential proteins and leading to a bactericidal effect.[4]
This compound: A Novel Anti-TB Agent
This compound is a pyridine-containing molecule that has shown high potential for treating drug-resistant TB.[5] It is often cited as an isoniazid (INH) derivative. The primary target of isoniazid is the inhibition of mycolic acid synthesis, a vital component of the unique and robust mycobacterial cell wall. Specifically, activated isoniazid targets the enoyl-acyl carrier protein reductase (InhA). Given its lineage, it is hypothesized that this compound may share this mechanism, disrupting cell wall integrity.
Hypothetical Basis for Synergy
The potential for synergy between this compound and rifampicin lies in their targeting of two independent and essential cellular functions:
-
Rifampicin inhibits RNA synthesis, shutting down protein production.
-
This compound is hypothesized to inhibit cell wall synthesis, compromising the structural integrity of the bacterium.
By simultaneously disrupting both the bacterial "factory" (protein synthesis) and its "fortress" (cell wall), the combination could result in a more rapid and complete bactericidal effect than either agent alone.
References
- 1. Researchers Identify a Promising New Target for Tuberculosis Treatment | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 2. Researchers Identify a Promising New Target for Tuberculosis Treatment | Technology Networks [technologynetworks.com]
- 3. Future target-based drug discovery for tuberculosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Comparative Analysis of InhA Inhibitors: A Focus on Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of various inhibitors to the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis and a validated target for antitubercular drugs. While this analysis aims to include the novel drug candidate Sudoterb (LL-3858), specific quantitative data on its direct binding affinity to InhA is not publicly available at the time of this publication. Therefore, this guide will focus on a comparative assessment of other well-characterized direct InhA inhibitors, providing a valuable resource for researchers in the field.
Introduction to InhA and its Inhibition
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of new therapeutic agents. InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to bacterial cell death.
Isoniazid, a cornerstone of first-line tuberculosis treatment, is a prodrug that, once activated by the catalase-peroxidase enzyme KatG, forms an adduct with NAD+ that inhibits InhA. However, mutations in the katG gene are a primary cause of isoniazid resistance. This has spurred the development of direct InhA inhibitors that do not require activation by KatG.
This compound (LL-3858), developed by Lupin Ltd., is an isoniazid analog that has undergone Phase II clinical trials. While its mechanism of action is presumed to involve the inhibition of InhA, some reports suggest it may also target ATP synthase. This guide will be updated as more specific data on this compound's binding affinity to InhA becomes available.
Comparative Binding Affinity of InhA Inhibitors
The binding affinity of an inhibitor to its target is a critical parameter in drug development, often quantified by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters generally indicates a higher binding affinity and greater potency of the inhibitor. The following table summarizes the binding affinities of several direct inhibitors of InhA.
| Inhibitor Class | Compound | Binding Affinity (nM) | Method | Reference(s) |
| Diphenyl Ethers | PT70 | K1 = 0.022 (22 pM) | Kinetic Assay | [1] |
| Triclosan | Ki = 200 | Kinetic Assay | [1] | |
| 4-Hydroxy-2-pyridones | NITD-564 | IC50 = 590 | Enzyme Inhibition Assay | [2] |
| NITD-916 | IC50 not specified, but 30x more potent than NITD-529 | Enzyme Inhibition Assay | [2] | |
| NITD-529 | IC50 = 9600 | Enzyme Inhibition Assay | [2] | |
| Plant-Derived | Gravacridonediol | Ki = 600.24 | Molecular Docking | [3] |
Note: The binding affinity values presented here are sourced from different studies and may have been determined using various experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Accurate determination of binding affinity is paramount. The two most common and reliable methods for quantifying protein-ligand interactions are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
General Protocol:
-
Sample Preparation:
-
The InhA protein and the inhibitor (ligand) are prepared in an identical, degassed buffer to minimize heats of dilution.
-
Typical starting concentrations are 5-50 µM for the protein in the sample cell and 50-500 µM for the ligand in the syringe. The ligand concentration is generally 10-20 times the molar concentration of the protein.
-
Accurate concentration determination of both protein and ligand is crucial.
-
-
Instrumentation and Setup:
-
The sample cell is filled with the InhA solution, and the injection syringe is filled with the ligand solution.
-
The system is allowed to equilibrate to the desired temperature.
-
-
Titration:
-
A series of small, precise injections of the ligand are made into the sample cell while the heat change is monitored.
-
A control experiment, titrating the ligand into the buffer alone, is performed to determine the heat of dilution.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. This allows for the determination of both the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).
General Protocol:
-
Sensor Chip Preparation:
-
The InhA protein (ligand) is immobilized onto the surface of a sensor chip.
-
A reference channel is prepared on the same chip, often by immobilizing a non-relevant protein or by deactivating the surface, to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation:
-
The inhibitor (analyte) is prepared in a running buffer, which continuously flows over the sensor chip surface. A series of analyte concentrations are prepared to determine the concentration dependence of the binding.
-
-
Binding Measurement:
-
The analyte is injected at a constant flow rate over the ligand and reference surfaces.
-
The change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time during the association and dissociation phases.
-
-
Data Analysis:
-
The sensorgram (a plot of RU versus time) from the reference channel is subtracted from the sensorgram of the ligand channel.
-
The resulting binding curves are fitted to a suitable kinetic model to determine the ka and kd, and subsequently the Kd.
-
Visualizations
Mycolic Acid Biosynthesis Pathway and InhA's Role
The following diagram illustrates the fatty acid synthase-II (FAS-II) pathway in Mycobacterium tuberculosis, highlighting the critical role of InhA in the elongation of fatty acids, which are precursors to mycolic acids.
Caption: The role of InhA in the mycolic acid biosynthesis pathway.
Experimental Workflow for Determining Binding Affinity
This diagram outlines the general workflow for determining the binding affinity of an inhibitor to InhA using either Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
Caption: Workflow for determining InhA-inhibitor binding affinity.
Logical Relationship of the Comparative Analysis
This diagram illustrates the logical flow of this comparative analysis, from the identification of the target and inhibitors to the final assessment of their binding affinities.
Caption: Logical flow of the comparative analysis of InhA inhibitors.
References
- 1. Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-TB activity of Sudoterb in different Mtb strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sudoterb (also known as LL 3858), a novel anti-tuberculosis (anti-TB) agent, and compares its characteristics with other therapeutic alternatives. While specific quantitative data on the minimum inhibitory concentrations (MICs) of this compound against a wide range of Mycobacterium tuberculosis (Mtb) strains are not extensively available in the public domain, this document synthesizes the existing preclinical and clinical information. We also provide detailed experimental protocols for key assays used to validate anti-TB activity, offering a framework for the evaluation of this and other new chemical entities.
This compound (LL 3858): An Overview
This compound is an orally active anti-TB agent belonging to the pyrrole class of compounds. Developed by Lupin Pharmaceuticals, it has shown potent antimycobacterial activity in both in vitro and in vivo models, including against multidrug-resistant (MDR) strains of Mtb. The compound has completed Phase II clinical trials in India, positioning it as a significant candidate in the pipeline of new anti-TB drugs.
Putative Mechanism of Action
While the exact mechanism of action for this compound has not been definitively published, its structural class as a pyrrole derivative suggests a likely target. Many pyrrole-based compounds with anti-TB activity function by inhibiting the enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mtb, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
The proposed mechanism is as follows:
-
Inhibition of InhA: this compound is thought to directly bind to and inhibit the InhA enzyme.
-
Disruption of Mycolic Acid Synthesis: This inhibition blocks the elongation of fatty acids, which are precursors for mycolic acid production.
-
Compromised Cell Wall Integrity: The disruption of mycolic acid synthesis compromises the structural integrity of the mycobacterial cell wall.
-
Bactericidal Effect: This ultimately leads to bacterial cell death.
This mechanism is similar to that of isoniazid (INH), a cornerstone first-line anti-TB drug. However, a key difference is that INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG. A significant portion of INH resistance arises from mutations in the katG gene. As this compound is likely a direct inhibitor of InhA, it may retain activity against INH-resistant Mtb strains where resistance is mediated by katG mutations.
Figure 1: Proposed inhibitory pathway of this compound on mycolic acid synthesis.
Comparative Efficacy of this compound and Alternatives
Direct, publicly available comparative data detailing the MICs of this compound against various Mtb strains are limited. However, based on its classification and reported activity against MDR strains, we can position it relative to other anti-TB agents.
Table 1: Comparison of this compound with Other Anti-TB Drugs
| Drug Class | Example Drugs | Mechanism of Action | Activity Against Drug-Resistant Strains |
| Pyrroles | This compound (LL 3858) | Inhibition of InhA (putative) | Reported activity against MDR-TB |
| Isonicotinic Acid Hydrazides | Isoniazid | Inhibition of InhA (requires KatG activation) | Inactive against many MDR/XDR strains |
| Rifamycins | Rifampicin | Inhibition of RNA polymerase | Inactive against RIF-resistant and MDR/XDR strains |
| Fluoroquinolones | Moxifloxacin, Levofloxacin | Inhibition of DNA gyrase | Active against some MDR-TB; resistance is growing |
| Diarylquinolines | Bedaquiline | Inhibition of ATP synthase | Active against MDR/XDR-TB[1] |
| Nitroimidazoles | Pretomanid, Delamanid | Mycolic acid synthesis inhibition and NO release | Active against MDR/XDR-TB[1][2] |
| Oxazolidinones | Linezolid | Inhibition of protein synthesis | Active against MDR/XDR-TB[2] |
Experimental Protocols
Validating the anti-TB activity of a compound like this compound involves a series of standardized in vitro assays. The primary method for determining a drug's potency is the measurement of its Minimum Inhibitory Concentration (MIC).
Protocol for MIC Determination via Broth Microdilution
This protocol outlines a common method for determining the MIC of an anti-TB compound against different Mtb strains.
1. Materials:
-
Mycobacterium tuberculosis strains (e.g., H37Rv, clinical drug-sensitive and drug-resistant isolates)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
First-line anti-TB drugs (e.g., isoniazid, rifampicin) as controls
-
Incubator at 37°C
2. Preparation of Mtb Inoculum:
-
Culture Mtb strains in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension with fresh broth to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute this suspension 1:100 in 7H9 broth to obtain the final inoculum of approximately 1-5 x 10^5 CFU/mL.
3. Assay Procedure:
-
Prepare serial twofold dilutions of this compound and control drugs in the 96-well plates. The final concentration range should be sufficient to determine the MIC.
-
Add 100 µL of the prepared Mtb inoculum to each well containing the drug dilutions.
-
Include control wells:
-
Growth Control: Mtb inoculum with no drug.
-
Sterility Control: Broth with no Mtb inoculum.
-
Solvent Control: Mtb inoculum with the highest concentration of the solvent used to dissolve the drug.
-
-
Seal the plates in a secondary container and incubate at 37°C.
4. Reading and Interpretation:
-
After 7-14 days of incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.
-
For a more quantitative and rapid assessment, a resazurin-based assay can be used, where a color change from blue to pink indicates viable bacteria.
Figure 2: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound (LL 3858) represents a promising development in the search for new anti-tuberculosis therapies, particularly due to its reported efficacy against MDR strains. Its putative mechanism of action as a direct inhibitor of InhA suggests it could circumvent common resistance pathways to isoniazid. While detailed comparative efficacy data is not yet widely available, the progression of this compound to Phase II clinical trials indicates a favorable preclinical profile. Further publication of clinical trial results and detailed in vitro susceptibility data will be crucial for fully understanding its potential role in future TB treatment regimens. The experimental frameworks provided in this guide offer a basis for the continued evaluation and validation of this and other novel anti-TB compounds.
References
Benchmarking Sudoterb: A Comparative Analysis Against Next-Generation Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis (TB) control efforts, necessitating the development of novel therapeutics. Sudoterb (LL-3858), a promising anti-TB agent from Lupin Ltd., is currently in the pipeline. This guide provides a comparative analysis of this compound against key next-generation TB drugs: Bedaquiline, Delamanid, Pretomanid, and Sutezolid, based on available preclinical and clinical data.
Executive Summary
Next-generation tuberculosis drugs have introduced novel mechanisms of action, offering new hope against resistant strains. Bedaquiline targets ATP synthesis, a new paradigm in anti-TB therapy. Delamanid and Pretomanid disrupt mycolic acid synthesis, a validated and crucial pathway for mycobacterial survival. Sutezolid, an oxazolidinone, inhibits protein synthesis. While the precise mechanism of this compound has not been officially disclosed, available research strongly suggests it functions as an inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway, similar to the first-line drug isoniazid (INH).
Direct comparative preclinical data for this compound against other next-generation drugs is limited in the public domain. However, this guide consolidates available in vitro efficacy data to provide a preliminary benchmark.
Quantitative Data Comparison
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for this compound and next-generation TB drugs against M. tuberculosis.
Disclaimer: The MIC values presented below are compiled from various studies and were not determined in head-to-head comparative experiments. Methodological differences between studies (e.g., specific assays, strains, and culture conditions) can influence MIC values. Therefore, this data should be interpreted with caution as an indirect comparison.
Table 1: In Vitro Activity (MIC) of this compound against M. tuberculosis
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| This compound (LL-3858) | H37Rv | Not Publicly Available | - |
| This compound (LL-3858) | Drug-Resistant Strains | Not Publicly Available | - |
Table 2: In Vitro Activity (MIC) of Next-Generation TB Drugs against M. tuberculosis
| Compound | M. tuberculosis Strain | MIC Range (µg/mL) | Reference |
| Bedaquiline | H37Rv & Drug-Susceptible | 0.03 - 0.12 | [1] |
| Bedaquiline | MDR Strains | 0.03 - 0.25 | [1] |
| Delamanid | H37Rv & Drug-Susceptible | 0.006 - 0.024 | [1] |
| Delamanid | MDR Strains | 0.005 - 0.05 | [1] |
| Pretomanid | H37Rv & Drug-Susceptible | 0.015 - 0.25 | [1] |
| Pretomanid | MDR Strains | 0.03 - 0.5 | [1] |
| Sutezolid | H37Rv & Drug-Susceptible | 0.06 - 0.5 | [1] |
| Sutezolid | MDR Strains | 0.12 - 1.0 | [1] |
Mechanism of Action Signaling Pathways
The following diagrams illustrate the proposed or confirmed signaling pathways and mechanisms of action for this compound and the comparator next-generation tuberculosis drugs.
Figure 1: Proposed Mechanism of Action of this compound.
Figure 2: Mechanisms of Action of Next-Generation TB Drugs.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines a standardized method for determining the MIC of anti-TB compounds against M. tuberculosis using broth microdilution in a 96-well plate format.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth base
-
Oleic acid-albumin-dextrose-catalase (OADC) supplement
-
Glycerol
-
Sterile 96-well microtiter plates
-
Test compounds (e.g., this compound, Bedaquiline) and control drugs (e.g., Isoniazid, Rifampicin)
-
Dimethyl sulfoxide (DMSO) for drug solubilization
-
Sterile distilled water
-
Saline-Tween 80 solution
-
McFarland standards (0.5)
-
Microplate reader
Procedure:
-
Drug Plate Preparation:
-
Prepare stock solutions of each drug in DMSO.
-
Perform serial two-fold dilutions of each drug in 7H9 broth supplemented with OADC and glycerol in the 96-well plates to achieve the final desired concentration range.
-
Include a drug-free growth control well and a sterile control well on each plate.
-
-
Inoculum Preparation:
-
Harvest M. tuberculosis from a fresh culture on solid medium (e.g., Löwenstein-Jensen or 7H11 agar).
-
Resuspend colonies in saline-Tween 80 solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterile control) with the prepared bacterial suspension.
-
Seal the plates to prevent evaporation and contamination.
-
Incubate the plates at 37°C in a humidified incubator.
-
-
MIC Determination:
-
After a defined incubation period (typically 7-14 days), read the plates.
-
The MIC is defined as the lowest concentration of the drug that inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by measuring optical density (OD) at 600 nm using a microplate reader.
-
Figure 3: Experimental Workflow for MIC Determination.
Intracellular Activity Assay in Macrophages
This assay evaluates the ability of anti-TB compounds to inhibit the growth of M. tuberculosis within macrophages, providing a more physiologically relevant measure of drug efficacy.
Materials:
-
Macrophage cell line (e.g., THP-1 or J774A.1)
-
RPMI-1640 or DMEM cell culture medium
-
Fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Test compounds and control drugs
-
Sterile water with 0.1% Triton X-100 for cell lysis
-
7H11 agar plates
-
Sterile 24- or 96-well tissue culture plates
Procedure:
-
Macrophage Seeding and Differentiation:
-
Seed macrophage precursor cells (e.g., THP-1 monocytes) into tissue culture plates.
-
If using THP-1 cells, induce differentiation into macrophage-like cells by treating with PMA for 48-72 hours.
-
Wash the cells to remove PMA before infection.
-
-
Infection of Macrophages:
-
Prepare an M. tuberculosis inoculum from a mid-log phase culture.
-
Infect the macrophage monolayer at a specific multiplicity of infection (MOI), typically between 1 and 10.
-
Incubate for a set period (e.g., 4 hours) to allow for phagocytosis.
-
Wash the cells to remove extracellular bacteria.
-
-
Drug Treatment:
-
Add fresh cell culture medium containing serial dilutions of the test compounds and controls to the infected cells.
-
Incubate the plates for a defined period (e.g., 3-5 days) at 37°C in a 5% CO2 incubator.
-
-
Quantification of Intracellular Bacteria:
-
At the end of the treatment period, lyse the macrophages using sterile water with Triton X-100.
-
Perform serial dilutions of the cell lysates.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
-
Calculate the percent inhibition of bacterial growth compared to the untreated control.
-
Figure 4: Workflow for Intracellular Activity Assay.
Conclusion
This compound holds promise as a new anti-tuberculosis agent, likely targeting the mycolic acid synthesis pathway. While direct comparative data with other next-generation drugs is not yet publicly available, this guide provides a framework for its evaluation based on its inferred mechanism of action and established experimental protocols. As more data on this compound emerges from ongoing clinical development, a more direct and comprehensive benchmarking against Bedaquiline, Delamanid, Pretomanid, and Sutezolid will be possible. The continued development of novel agents with diverse mechanisms of action is paramount in the global fight against drug-resistant tuberculosis.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Sudoterb
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Sudoterb, a potent anti-tuberculosis agent. Adherence to these guidelines is critical due to the compound's inherent hazardous properties.
Hazard Profile of this compound
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be handled and disposed of as hazardous waste. Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. |
Source: this compound Safety Data Sheet[1]
Step-by-Step Disposal Protocol
The primary directive for this compound disposal is to avoid release to the environment and to dispose of contents and containers to an approved waste disposal plant [1]. The following steps provide a clear, actionable workflow for the safe disposal of this compound and its associated waste.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and personal protective equipment (PPE).
-
Segregate this compound waste from non-hazardous waste and other incompatible chemical waste streams.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical nature of this compound.
-
Ensure the container is kept securely closed except when adding waste.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the hazard warnings: "Toxic" and "Environmental Hazard".
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from drains and sources of ignition.
-
Ensure secondary containment is in place to manage potential spills.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. This is a direct violation of safety protocols and environmental regulations[1].
-
For empty containers, triple-rinse with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.
-
Experimental Protocols for Waste Characterization
While specific experimental protocols for this compound disposal are not detailed in the provided search results, the standard procedure for characterizing an unknown chemical waste stream for disposal would involve analytical methods to determine its hazardous properties. These could include:
-
Toxicity Characteristic Leaching Procedure (TCLP): To determine if the waste leaches hazardous constituents into the environment.
-
Flash Point Testing: To determine the flammability of liquid waste.
-
pH Testing: To determine the corrosivity of aqueous waste.
These tests are typically performed by a certified environmental laboratory to ensure proper waste classification and compliant disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
